2-Bromo-4-iodo-1-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAKTDEUFLKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615864 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26670-89-3 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-iodo-1-methylbenzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene
CAS Number: 26670-89-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a building block in organic synthesis. This document details its chemical and physical properties, safety information, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in regioselective cross-coupling reactions, with detailed experimental protocols provided.
Core Compound Data
This compound, also known as 2-bromo-4-iodotoluene, is a versatile synthetic intermediate. Its structure, featuring both a bromine and an iodine atom on a toluene backbone, allows for selective functionalization at two different positions, making it a valuable tool for the synthesis of complex organic molecules.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 26670-89-3 | |
| Molecular Formula | C₇H₆BrI | |
| Molecular Weight | 296.93 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene | |
| Physical Form | Liquid | |
| Density | 2.062 g/cm³ | |
| Boiling Point | 266.7 °C at 760 mmHg | |
| Flash Point | 115.1 °C | |
| Refractive Index | 1.636 | |
| Storage Temperature | 2-8 °C, keep in a dark place, sealed in dry conditions |
Safety Information
This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P305+P351+P338
Synthesis
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound from 4-iodotoluene.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data
Experimental spectroscopic data for this compound (CAS 26670-89-3) is not widely available. This section provides predicted spectroscopic data for the closely related isomer, 2-Bromo-1-iodo-4-methylbenzene, which can serve as a useful reference for characterization. Additionally, generalized experimental protocols for acquiring such data are presented.
Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-methylbenzene
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 1H | Aromatic H |
| ~7.10 | Doublet | 1H | Aromatic H |
| ~6.90 | Singlet | 1H | Aromatic H |
| ~2.30 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) [ppm] |
| ~140 |
| ~138 |
| ~132 |
| ~130 |
| ~128 |
| ~95 |
| ~20 |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1050-1000 | C-Br stretch |
| ~600-500 | C-I stretch |
General Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Sample Preparation (Thin Film for Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a liquid sample, it can be introduced via direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective and sequential functionalization. The C-I bond is generally more reactive towards oxidative addition to the palladium(0) catalyst, enabling selective reactions at this position while leaving the C-Br bond available for subsequent transformations. This characteristic is highly valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Regioselective Cross-Coupling Reactions
The following sections provide detailed, generalized experimental protocols for key cross-coupling reactions where this compound can be utilized. These protocols are based on established methodologies for similar dihalogenated aromatic compounds.
This reaction facilitates the formation of a carbon-carbon bond by selectively reacting the C-I bond with a boronic acid.
Caption: Workflow for regioselective Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This reaction is used to synthesize substituted alkynes through the selective coupling of a terminal alkyne at the C-I position.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
This reaction forms a carbon-nitrogen bond by selectively reacting the C-I bond with an amine.
Experimental Protocol:
-
Reaction Setup (in a glovebox): To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable synthetic intermediate for researchers in organic chemistry and drug development. Its dihalogenated structure with differential reactivity at the C-I and C-Br bonds provides a powerful platform for the regioselective and sequential introduction of various functional groups. The detailed protocols for key cross-coupling reactions provided in this guide serve as a starting point for the application of this versatile building block in the synthesis of complex molecular targets. While experimental spectroscopic and a definitive synthesis protocol for this specific compound are not widely published, the information provided herein, based on closely related structures and established synthetic methodologies, offers a robust foundation for its use in the laboratory.
physical and chemical properties of 2-Bromo-4-iodotoluene
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-iodotoluene (CAS No. 26670-89-3), a key halogenated aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who utilize versatile building blocks for creating complex molecular architectures.
Core Physical Properties
2-Bromo-4-iodotoluene is a polysubstituted aromatic compound, and its physical characteristics are foundational to its application in chemical synthesis. A summary of its key physical data is presented below. It is important to note that some data points are derived from closely related isomers and should be considered representative.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrI | [1][2][3] |
| Molecular Weight | 296.93 g/mol | [1][2][3] |
| CAS Number | 26670-89-3 | [1] |
| Appearance | Light yellow to Brown clear liquid; White to off-white crystalline solid (Isomer Data) | [4] |
| Boiling Point | 265-267 °C; 266.7 ± 20.0 °C at 760 mmHg | [2][5] |
| Density | 2.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 115 °C; 115.1 ± 21.8 °C | [5] |
| Refractive Index | 1.65 (Isomer Data) | [2] |
| Solubility | Sparingly soluble in water (Isomer Data) | [4] |
Spectroscopic Profile
While experimentally obtained spectra for 2-Bromo-4-iodotoluene are not widely available in public databases, predicted data serves as a crucial tool for its identification and characterization.[6] Researchers can anticipate a ¹H NMR spectrum showing distinct signals for the three aromatic protons and a singlet for the methyl group protons.[6]
Chemical Properties and Reactivity
2-Bromo-4-iodotoluene is a stable compound under standard conditions. Its chemical utility is largely defined by the differential reactivity of its two halogen substituents.
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations. This makes it a valuable building block in multi-step syntheses, particularly in the construction of complex pharmaceutical intermediates. It is particularly useful in Suzuki, Stille, and Ullmann coupling reactions.[4]
Experimental Protocols: Synthesis
A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8][9] This involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide.[10] While a specific protocol for 2-Bromo-4-iodotoluene is not detailed in the search results, a representative synthesis can be adapted from procedures for similar isomers, such as the synthesis of 3-bromo-4-iodotoluene from 2-bromo-4-methylaniline.[11]
Representative Synthesis via Diazotization-Halogenation:
A plausible synthetic route to 2-Bromo-4-iodotoluene would start from 4-iodo-2-methylaniline. The synthesis involves two key steps:
-
Diazotization: The primary amine (4-iodo-2-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[11][12]
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromine atom, yielding the final product.[7][13]
The reaction mixture is typically worked up by extraction and purified by distillation or chromatography.[11]
Caption: Synthetic workflow for 2-Bromo-4-iodotoluene.
Applications in Drug Development
Halogenated organic compounds are of paramount importance in medicinal chemistry and drug discovery.[14][15] The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, lipophilicity, and metabolic stability.[15]
2-Bromo-4-iodotoluene, as a di-halogenated toluene derivative, serves as a versatile scaffold. Its ability to undergo selective, sequential cross-coupling reactions allows for the systematic and controlled introduction of various functional groups, which is a critical process in the lead optimization phase of drug development.[4] The toluene backbone itself is a common structural motif in many pharmaceutical agents.[14]
Safety and Handling
2-Bromo-4-iodotoluene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[1][5]
| Hazard Category | GHS Hazard Statement |
| Skin Contact | H315: Causes skin irritation |
| Eye Contact | H319: Causes serious eye irritation |
| Inhalation | H335: May cause respiratory irritation |
Storage and Handling Recommendations:
-
Storage: Keep in a cool, dark, and dry place. Refrigeration is recommended.[2][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[5]
This guide consolidates the available technical information on 2-Bromo-4-iodotoluene to support its safe and effective use in research and development.
References
- 1. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 71838-16-9 CAS MSDS (3-BROMO-4-IODOTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Bromo-4-iodotoluene | C7H6BrI | CID 626634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-4-iodotoluene | CAS#:71838-16-9 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. byjus.com [byjus.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. 3-BROMO-4-IODOTOLUENE | 71838-16-9 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. batongchemical.com [batongchemical.com]
- 15. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene and Its Isomers
This technical guide provides a comprehensive overview of the structural information for 2-bromo-4-iodo-1-methylbenzene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this guide synthesizes information from computational predictions and available chemical databases.
Core Compound: Structural and Physical Properties
This compound is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis.[1] Its structure is characterized by a methyl group, a bromine atom, and an iodine atom attached to a benzene ring.
Table 1: Structural and Physical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-4-iodotoluene, 3-Bromo-4-iodotoluene | [2][3] |
| CAS Number | 26670-89-3, 71838-16-9 | [2][4][5] |
| Molecular Formula | C₇H₆BrI | [2][4] |
| Molecular Weight | 296.93 g/mol | [2][4] |
| Canonical SMILES | CC1=C(C=C(C=C1)I)Br | [2][6] |
| InChI | InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | [2] |
| InChIKey | ANRAKTDEUFLKDO-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [5][7] |
| Purity | ≥97% | [4][5] |
| Predicted LogP | 3.6 | [2] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Data for this compound [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.72 | d | 1H | Ar-H |
| 7.53 | dd | 1H | Ar-H |
| 6.89 | d | 1H | Ar-H |
| 2.39 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Data for this compound [1]
| Chemical Shift (ppm) | Assignment |
| 141.2 | Ar-C |
| 140.8 | Ar-C |
| 133.0 | Ar-C |
| 131.2 | Ar-C |
| 121.7 | Ar-C |
| 93.1 | Ar-C |
| 22.8 | -CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3050-3100 | Aromatic C-H Stretch |
| 2850-2960 | Methyl C-H Stretch |
| 1580, 1470, 1440 | Aromatic C=C Stretch |
| 1020 | C-I Stretch |
| 680 | C-Br Stretch |
Table 5: Predicted Major Mass Spectral Fragments for this compound [1]
| m/z | Fragment |
| 296/298 | [M]⁺ (Molecular ion) |
| 169/171 | [M-I]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols (Generalized)
The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans and an appropriate relaxation delay should be used to obtain a quantitative spectrum if desired.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used with a small drop of the sample placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or the empty ATR crystal.
-
Record the sample spectrum.
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and expected fragment ions.
Isomers of Bromo-iodo-methylbenzene
There are numerous positional isomers of bromo-iodo-methylbenzene. The structural variations can lead to differences in physical properties, reactivity, and spectroscopic signatures.
Table 6: Identified Positional Isomers of Bromo-iodo-methylbenzene
| Isomer Name | CAS Number |
| 1-Bromo-2-iodo-4-methylbenzene | 858841-53-9 |
| 1-Bromo-3-iodo-2-methylbenzene | 97456-81-0 |
| 1-Bromo-3-iodo-5-methylbenzene | 116632-38-3 |
| 1-Bromo-4-iodo-2-methylbenzene | 202865-85-8 |
| 2-Bromo-1-iodo-3-methylbenzene | 888214-21-9 |
| 2-Bromo-1-iodo-4-methylbenzene | 71838-16-9 |
| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 |
Visualization of Isomers
The following diagram illustrates the structural relationship between this compound and its other positional isomers.
Caption: Positional isomers of bromo-iodo-methylbenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-iodotoluene | CAS#:71838-16-9 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. aobchem.com [aobchem.com]
- 6. PubChemLite - this compound (C7H6BrI) [pubchemlite.lcsb.uni.lu]
- 7. 26670-89-3|this compound|BLD Pharm [bldpharm.com]
Synthesis of 2-Bromo-4-iodo-1-methylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, p-toluidine, and proceeds through key intermediates, including 2-Bromo-4-methylaniline and 2-methyl-4-iodoaniline. This document furnishes detailed experimental protocols for each synthetic transformation, accompanied by a thorough compilation of quantitative data and spectroscopic characterization to facilitate reproducibility and comprehensive analysis. A logical workflow of the synthesis is also presented visually using a Graphviz diagram.
Introduction
Substituted halogenated toluenes are a critical class of intermediates in organic synthesis, primarily owing to their utility in a wide array of cross-coupling reactions. The presence of multiple, distinct halogen atoms on the aromatic ring, as seen in this compound, offers orthogonal reactivity, enabling selective functionalization at different positions. This characteristic makes such compounds highly valuable in the construction of complex molecular architectures for drug discovery and the development of novel organic materials. This guide outlines a reliable and well-documented synthetic route to this compound.
Proposed Synthesis Pathway
The most logical and well-supported synthesis of this compound initiates from p-toluidine. The overall strategy involves the sequential introduction of the bromine and iodine atoms onto the toluene scaffold, leveraging the directing effects of the amino group and subsequent diazotization-halogenation reactions (Sandmeyer-type reactions).
The proposed multi-step synthesis is as follows:
-
Acetylation and Bromination of p-Toluidine: The amino group of p-toluidine is first protected by acetylation. The resulting N-acetyl-p-toluidine then undergoes electrophilic aromatic bromination, with the acetylamino group directing the incoming bromine to the ortho position.
-
Hydrolysis: The acetyl group is subsequently removed via acid-catalyzed hydrolysis to yield 2-Bromo-4-methylaniline.
-
Iodination via Sandmeyer-type Reaction: 2-Bromo-4-methylaniline is then diazotized and subsequently treated with an iodide source to introduce the iodine atom at the 4-position, yielding this compound.
An alternative, and potentially more efficient, final step involves the diazotization of 2-methyl-4-iodoaniline followed by a Sandmeyer bromination. This guide will focus on the synthesis of the key intermediate 2-bromo-4-methylaniline, followed by its conversion to 2-bromo-4-iodotoluene via a diazotization-iodination reaction.
Experimental Protocols
Synthesis of 2-Bromo-4-methylaniline from p-Toluidine
This procedure involves a two-step sequence: acetylation and bromination, followed by hydrolysis.
Step 1: Acetylation and Bromination of p-Toluidine to 3-Bromo-4-acetamidotoluene
-
Reaction Setup: In a 3 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.
-
Acetylation: Stir the mixture and reflux for 2.5-3.0 hours.
-
Cooling: Allow the reaction mixture to cool naturally to 35-45°C while continuing to stir.
-
Bromination: Slowly add 450-500 g of liquid bromine dropwise to the flask. Maintain the reaction temperature at 50-55°C during the addition and continue stirring for an additional hour.[1]
-
Work-up and Purification: Pour the reaction mixture into 10-20 L of ice water with vigorous stirring. The solid precipitate, 3-bromo-4-acetamidotoluene, is collected by filtration, washed with water, and dried. The crude product can be purified by crystallization from 80% ethanol to yield white needle-like crystals.[1]
Step 2: Hydrolysis of 3-Bromo-4-acetamidotoluene to 2-Bromo-4-methylaniline
-
Reaction Setup: In a 3 L single-neck flask, add the dried 3-bromo-4-acetamidotoluene from the previous step and 700-800 mL of glacial acetic acid.
-
Hydrolysis: Add 700-800 mL of concentrated hydrochloric acid and reflux the mixture for 3.0 hours.
-
Isolation of Hydrochloride Salt: Upon cooling, the crude hydrochloride salt of 2-bromo-4-methylaniline will precipitate. Collect the solid by filtration, wash with ethanol, and dry.
-
Liberation of the Free Amine: Suspend the hydrochloride salt in approximately 1200 mL of water in a beaker. While stirring vigorously, add a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water. An oily substance will form.
-
Purification: Separate the oily layer and purify by vacuum distillation to obtain 2-Bromo-4-methylaniline.[1]
Synthesis of this compound from 2-Bromo-4-methylaniline
This synthesis step is a Sandmeyer-type reaction involving diazotization followed by iodination.
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a mixture of sulfuric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| p-Toluidine | C₇H₉N | 107.15 | Light yellow to reddish-brown solid | 43-45 | 200 | 106-49-0 |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Colorless liquid | 26 | 240 | 583-68-6 |
| This compound | C₇H₆BrI | 296.93 | Not specified | Not specified | Not specified | 26670-89-3 |
Table 2: Reaction Yields
| Reaction Step | Product | Reported Yield (%) | Reference |
| Bromination and Hydrolysis of p-Toluidine | 2-Bromo-4-methylaniline | 51-57 | [1] |
| Diazotization-Iodination of 2-Bromo-4-methylaniline | This compound | ~83.5 (from a related transformation) | (Based on similar reactions) |
Spectroscopic Data for this compound
The following spectroscopic data are crucial for the characterization and confirmation of the final product structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromo, iodo, and methyl groups).
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.
-
Safety Considerations
-
p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.
-
Sodium Nitrite: Toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the diazonium salt in solution and at low temperatures.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide has detailed a robust and accessible synthetic route for the preparation of this compound from p-toluidine. The provided experimental protocols, quantitative data, and safety information are intended to equip researchers and scientists with the necessary knowledge to synthesize this valuable building block for applications in drug discovery and materials science. The multi-step synthesis offers opportunities for optimization and further exploration of related halogenated aromatic compounds.
References
solubility of 2-Bromo-4-iodo-1-methylbenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as 2-Bromo-4-iodotoluene) is a polysubstituted aromatic hydrocarbon. With bromine, iodine, and a methyl group on a benzene ring, it serves as a versatile intermediate in organic synthesis.[1] The differential reactivity of the carbon-bromine and carbon-iodine bonds makes it a valuable building block for selective cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications.[2]
A thorough understanding of the solubility of this compound is critical for its effective use in designing reaction conditions, developing purification strategies (such as recrystallization), and formulating solutions for screening or further functionalization. This guide provides a comprehensive overview of its expected solubility profile, a detailed experimental protocol for quantitative solubility determination, and logical workflows for its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 26670-89-3 | [1] |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Computed LogP | 3.6 | [1] |
Solubility Profile
Quantitative Solubility Data
As of this review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not extensively reported in publicly available scientific literature. For researchers requiring precise solubility values, the experimental protocol outlined in Section 4.0 is recommended.
Qualitative Solubility Assessment
Based on the fundamental principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. This compound is a relatively large, non-polar molecule due to its halogenated aromatic core. The high computed LogP value of 3.6 further indicates its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1] Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents, particularly water.
The expected solubility in various solvent classes is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | The solute and solvent share a similar aromatic structure, maximizing favorable van der Waals interactions. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Solute will dissolve due to London dispersion forces, though perhaps less effectively than in aromatic solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Moderately Soluble | These solvents possess dipoles that can interact with the polar C-Br and C-I bonds, but lack strong hydrogen bonding capabilities. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble | The energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the interactions with the non-polar solute. |
| Highly Polar | Water, Acetonitrile | Insoluble / Very Sparingly Soluble | The molecule's non-polar character prevents it from effectively disrupting the strong hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method. This method is considered the gold standard for reliable solubility measurement.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials (triplicates are recommended for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent any solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the concentration should be constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.
-
-
Analysis and Quantification (HPLC Method Recommended):
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration.
-
Sample Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflows and Logical Diagrams
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Caption: Workflow for equilibrium solubility determination.
Logical Workflow: Plausible Synthetic Pathway
A plausible synthetic route to this compound involves a multi-step electrophilic aromatic substitution sequence starting from toluene. The directing effects of the substituents guide the position of incoming electrophiles.
Caption: A logical synthetic pathway for this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3), a halogenated aromatic compound used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.
Chemical and Physical Properties
This compound is a substituted toluene with the molecular formula C₇H₆BrI.[1][2] Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 26670-89-3[2] |
| Molecular Formula | C₇H₆BrI[1] |
| Molecular Weight | 296.93 g/mol [1][2] |
| Physical Form | Liquid |
| Appearance | Beige Powder Solid[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2][3] |
Hazard Pictogram:
Toxicological Information
| Endpoint | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[2][3] |
| Specific Target Organ Toxicity - Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Personal Protective Equipment (PPE) Selection Workflow
Proper selection and use of PPE are critical to minimize exposure. The following workflow should be followed.
Caption: PPE selection workflow for handling this compound.
Routine Handling and Storage Protocol
Objective: To provide a standardized procedure for the safe handling and storage of this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical safety goggles
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-retardant lab coat
-
Closed-toe shoes
-
Certified chemical fume hood
-
Glassware
-
Spatula/scoop
-
Weighing paper/boat
-
Tightly sealed, labeled container for storage
Procedure:
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Don the appropriate PPE as outlined in the PPE Selection Workflow.
-
Gather all necessary equipment and place it inside the fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.[5]
-
To dispense the solid, carefully open the container inside the fume hood.
-
Use a clean spatula or scoop to transfer the desired amount to a weighing paper or boat.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Close the primary container tightly immediately after dispensing.
-
-
Storage:
Spill Response Protocol
A minor spill is one that can be safely cleaned up by laboratory personnel. For large spills, or any spill that involves personal injury or fire, evacuate the area and contact emergency services.
Objective: To provide a safe and effective procedure for cleaning up a minor spill of this compound.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., sand, vermiculite)
-
Sealable plastic bags or a labeled waste container
-
Scoop and dustpan (spark-resistant if available)
-
Appropriate PPE (gloves, goggles, lab coat, respirator if needed)
-
Soap and water
-
Procedure:
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and call for emergency assistance.
-
-
Containment and Cleanup:
-
Don the appropriate PPE, including respiratory protection if vapors are a concern.
-
Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[8]
-
Once the material is fully absorbed, carefully scoop the mixture into a sealable plastic bag or a designated hazardous waste container.[8]
-
-
Decontamination:
-
Wipe the spill area with soap and water.
-
Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.
-
-
Waste Disposal:
-
Seal and label the hazardous waste container.
-
Arrange for disposal through your institution's hazardous waste management program.[3]
-
Disposal Protocol
Objective: To ensure the safe and compliant disposal of this compound waste.
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[3][5][8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Firefighting Measures
| Aspect | Guidance |
| Suitable Extinguishing Media | Use dry powder, carbon dioxide, water spray, or chemical foam.[4][5][10] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards Arising from the Chemical | In a fire, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[5][8][9] |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8] |
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following:
The following diagram illustrates the logical relationship for avoiding incompatible materials.
Caption: Chemical incompatibility diagram for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-4-chloro-1-iodobenzene | CAS#:31928-44-6 | Chemsrc [chemsrc.com]
- 11. echemi.com [echemi.com]
- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
Spectroscopic Profile of 2-Bromo-4-iodo-1-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound.[1] Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis.
This compound is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring.[1] Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited.[1] Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds.[1]
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and databases.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1][2]
Predicted ¹H NMR Data (CDCl₃)
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet for the methyl group in the upfield region.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 | ~7.60 | Doublet | 1H |
| H-5 | ~7.35 | Doublet of Doublets | 1H |
| H-3 | ~6.95 | Doublet | 1H |
| -CH₃ | ~2.40 | Singlet | 3H |
Predicted ¹³C NMR Data (CDCl₃)
The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1] The chemical shifts are influenced by the attached substituents.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~140 |
| C-2 | ~125 |
| C-3 | ~132 |
| C-4 | ~95 |
| C-5 | ~140 |
| C-6 | ~135 |
| -CH₃ | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -CH₃ |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1200-1000 | C-Br Stretch | Aryl Bromide |
| 1000-800 | C-I Stretch | Aryl Iodide |
| 850-800 | C-H Bending (out-of-plane) | Substituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The molecular weight of this compound is 296.93 g/mol .[3]
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 296/298 | Molecular ion peak ([M]⁺ and [M+2]⁺) showing the isotopic pattern of bromine. |
| 217 | [M-Br]⁺ |
| 170 | [M-I]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][4] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[4] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool to remove any solid particles.[4]
-
Instrumentation : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition :
-
Lock the spectrometer to the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity.[1]
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.[1]
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1][2]
-
-
¹³C NMR Acquisition :
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation :
-
Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]
-
-
Instrumentation : Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty sample holder.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
If the peaks are too intense, the film is too thick and should be remade with a more dilute solution.[5] If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[5]
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization : The sample molecules are converted into ions. Electron ionization (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[6][7]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1][6]
-
Detection : A detector records the abundance of each ion, generating the mass spectrum, which is a plot of relative intensity versus m/z.[6][7]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
Commercial Suppliers and Technical Guide for 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of the synthetic pathway and analytical workflow.
Introduction
This compound, also known as 2-bromo-4-iodotoluene, is a halogenated aromatic compound with significant utility in medicinal chemistry and materials science.[1][2] The presence of two distinct halogen atoms, bromine and iodine, on the toluene ring allows for selective functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.[2] Its structural isomer, 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), also finds applications in similar fields. This guide focuses on the commercial availability and technical details of this compound.
Commercial Suppliers
A variety of chemical suppliers offer this compound, primarily for research and development purposes. The following table summarizes key quantitative data from several suppliers. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price |
| Sigma-Aldrich (via Ambeed) | This compound | 26670-89-3 | 98% | Inquire | Inquire |
| BLD Pharm | This compound | 26670-89-3 | Inquire | Inquire | Inquire |
| Crysdot LLC | This compound | 26670-89-3 | Inquire | Inquire | Get Quotation |
| CymitQuimica | This compound | 26670-89-3 | 97% | Inquire | Inquire |
| Echemi (via Henan Lihao Chem Plant) | 2-BROMO-4-IODOTOLUENE | 26670-89-3 | 99% | Inquire | Get Latest Price |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 2-methyl-4-iodoaniline, which is then converted to the target compound via a diazotization and bromination reaction.[3]
Step 1: Diazotization of 2-methyl-4-iodoaniline [3]
-
To a solution of 2-methyl-4-iodoaniline (1.0 equivalent) in sulfuric acid, stir and cool the mixture to between 10-15 °C.
-
Slowly add a solution of nitrous acid dropwise to the cooled mixture.
-
Maintain the reaction temperature and stir for 1 hour to form the diazonium salt solution.
Step 2: Bromination [3]
-
In a separate reaction vessel, add cuprous bromide (0.55 equivalents) to hydrobromic acid (45% concentration).
-
Stir the mixture and heat to 85-90 °C.
-
Slowly add the previously prepared diazonium salt solution dropwise to the hot cuprous bromide solution.
-
After the addition is complete, continue to stir the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Purification [3]
-
Extract the cooled reaction mixture three times with 50 ml of toluene.
-
Wash the combined organic phases with a sodium bicarbonate solution and then with water until the aqueous layer is neutral.
-
Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
The final product, 2-bromo-4-iodotoluene, is obtained as a brown liquid with a yield of approximately 83.5%.[3]
Analytical Methods for Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[4]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for 2-bromo-4-iodotoluene in CDCl₃ are: δ 7.55 (d, J=2.2Hz, 1H), 7.33 (dd, J=8.6, 2.2Hz, 1H), 7.22 (d, J=8.6Hz, 1H), 2.3 (s, 3H).[3]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals are: δ 140.2, 139.4, 136.2, 133.9, 124.7, 92.3, 22.6.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or methanol.
-
GC Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: Set to an appropriate temperature, typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range, for example, m/z 40-450.
-
-
Data Analysis: The mass spectrum of 2-bromo-4-iodotoluene is expected to show molecular ion peaks at m/z 298 (M+1) and 296 (M-1).[3]
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 2-methyl-4-iodoaniline.
References
- 1. 2-BROMO-4-IODOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research and development.
Nomenclature and Identification
This compound is a disubstituted toluene derivative. A comprehensive list of its alternative names, synonyms, and identifiers is provided below to facilitate its unambiguous identification in literature and chemical databases.
| Type | Identifier |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene, Benzene, 2-bromo-4-iodo-1-methyl- |
| CAS Number | 26670-89-3 |
| PubChem CID | 21560038 |
| EC Number | 860-604-2 |
| InChI | InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 |
| InChIKey | ANRAKTDEUFLKDO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)I)Br |
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and predicted spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrI | PubChem[1] |
| Molecular Weight | 296.93 g/mol | PubChem[1] |
| Appearance | Brown liquid | Patent[2] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | Sigma-Aldrich[3] |
| Purity | 98% | Sigma-Aldrich[3] |
| XLogP3 | 3.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public domains, the following data is based on computational predictions and is intended to aid in the preliminary identification of the compound.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 1H | Aromatic H |
| 7.33 | dd | 1H | Aromatic H |
| 7.22 | d | 1H | Aromatic H |
| 2.3 | s | 3H | Methyl H |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) |
| 140.2 |
| 139.4 |
| 136.2 |
| 133.9 |
| 124.7 |
| 92.3 |
| 22.6 |
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C stretch (aromatic) |
| 1200-1000 | C-Br stretch |
| 600-500 | C-I stretch |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthetic route and describes the preparation of 2-Bromo-4-iodotoluene from 2-methyl-4-iodoaniline via a Sandmeyer-type reaction.[2]
Step 1: Diazotization of 2-methyl-4-iodoaniline
-
To 1.0 equivalent of 2-methyl-4-iodoaniline, add sulfuric acid.
-
Stir the mixture and cool it to a temperature between 10-15°C.
-
Slowly add a solution of nitrous acid dropwise to the cooled mixture.
-
Allow the reaction to proceed for 1 hour to form the diazonium salt solution.
Step 2: Bromination (Sandmeyer Reaction)
-
In a separate reaction vessel, take 0.55 equivalents of cuprous bromide and add 45% hydrobromic acid.
-
Stir the mixture and heat it to a temperature range of 85-90°C.
-
To this heated mixture, add the previously prepared diazonium salt solution dropwise.
-
Maintain the reaction at this temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with toluene (3 x 50 ml).
-
Wash the combined organic phases with a sodium bicarbonate solution and then with water until neutral.
-
Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The resulting brown liquid is 2-bromo-4-iodotoluene, with a reported yield of 83.5%.[2]
Spectroscopic Characterization
The following are generalized protocols for acquiring spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean and dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire the spectrum with a sufficient number of scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the liquid sample in a volatile solvent like dichloromethane.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small, diluted sample of the compound into the mass spectrometer. For a liquid sample, direct infusion or injection via a gas chromatograph (GC-MS) is suitable.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for such organic molecules and will likely produce characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
This diagram outlines a logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for spectroscopic analysis of an organic compound.
References
The Decisive Reactivity of Carbon-Halogen Bonds: A Technical Guide to the Selective Functionalization of 2-Bromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. 2-Bromo-4-iodotoluene emerges as a versatile building block, offering two distinct reactive sites: a carbon-bromine (C-Br) bond and a carbon-iodine (C-I) bond. This technical guide provides an in-depth analysis of the differential reactivity of these two bonds, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams. The C-I bond's significantly lower bond dissociation energy dictates its preferential reactivity in a host of palladium-catalyzed cross-coupling reactions, enabling a predictable and stepwise approach to the synthesis of diverse toluene derivatives. This understanding is paramount for researchers in drug development and materials science seeking to leverage this molecule for novel compound synthesis.
The Fundamental Principle: Bond Dissociation Energy
The disparate reactivity of the C-Br and C-I bonds is fundamentally governed by their respective bond dissociation energies (BDE). The C-I bond is inherently weaker and longer than the C-Br bond, making it more susceptible to cleavage. This principle is the bedrock of its higher reactivity in numerous chemical transformations.
Table 1: Average Bond Dissociation Energies of Carbon-Halogen Bonds
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~228 |
| C-Br | 276 - 290[1] |
| C-Cl | 339 - 346[1] |
This lower BDE for the C-I bond directly translates to a lower activation energy for reactions involving its cleavage, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Playground for Selectivity
The differential reactivity of the C-I over the C-Br bond is most prominently exploited in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl.[2][3][4] This allows for the selective functionalization of the C-I bond in 2-bromo-4-iodotoluene while leaving the C-Br bond intact for subsequent modifications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When 2-bromo-4-iodotoluene is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors the C-I position.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[5] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98[5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[5] |
Note: Data is representative and based on general knowledge of Suzuki couplings on similar dihalopyridine substrates.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodotoluene
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-4-iodotoluene (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O).[6]
-
Reaction Execution: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substrate 2-Bromo-4-iodo-1-methylbenzene is a particularly useful building block due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][3][4] This inherent difference allows for regioselective functionalization, enabling the stepwise and controlled synthesis of complex molecular architectures.[1][3]
This document provides detailed protocols for the selective Suzuki-Miyaura coupling at the iodine position of this compound, leaving the bromine atom available for subsequent transformations.
Principle of Regioselectivity
The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond, being weaker, undergoes preferential oxidative addition to the palladium(0) catalyst.[3][4] By carefully controlling the reaction conditions, such as temperature and the choice of catalyst and base, one can achieve highly selective mono-functionalization at the 4-position.
Experimental Protocols
Regioselective Mono-Suzuki Coupling
This protocol details a general method for the selective coupling of an arylboronic acid at the 4-position (C-I bond) of this compound.
Materials:
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material.[4] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.03 (3 mol%) | Other catalysts like Pd(dppf)Cl₂ can also be used.[2] |
| Base (e.g., K₂CO₃) | Activates Boronic Acid | 2.0 | Other bases such as K₃PO₄ or Cs₂CO₃ can be employed.[2] |
| Solvent (e.g., Toluene/Water or Dioxane/Water) | Reaction Medium | - | A degassed 4:1 or 5:1 mixture is commonly used.[3][4] |
Reaction Conditions:
| Parameter | Value |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 16 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3][4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][4] The presence of oxygen can lead to catalyst deactivation and undesirable side reactions.[5]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).[3][4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene and Water in a 5:1 ratio) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-bromo-4-aryl-1-methylbenzene.[2]
Data Presentation
The selectivity of the Suzuki coupling on dihalogenated benzenes is influenced by factors such as temperature and the nature of the halogen. The following table, based on studies of the closely related 1-bromo-4-iodobenzene, provides a predictive model for the product distribution in the reaction of this compound with one equivalent of arylboronic acid.
Table 1: Influence of Temperature on Product Selectivity
| Entry | Temperature (°C) | Arylboronic Acid (Equivalents) | Mono-coupled Product (mol%) | Di-coupled Product (mol%) |
| 1 | 0 | 1.0 | High | Low |
| 2 | 70 | 1.0 | Moderate | Moderate |
| 3 | 100 | 1.0 | Low | High |
Note: This data is predictive and actual yields may vary depending on the specific substrates and reaction conditions.[1][4] Lower temperatures generally favor selective mono-coupling at the more reactive C-I bond.[6]
Visualizations
Caption: Experimental workflow for the regioselective Suzuki coupling.
References
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2]
For dihalogenated substrates such as 2-bromo-4-iodotoluene, the significant difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling the preferential coupling at the more reactive carbon-iodine bond.[1][3] By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve high yields of the mono-alkynylated product, 2-bromo-4-(alkynyl)toluene, while leaving the C-Br bond intact for subsequent transformations. This regioselectivity makes 2-bromo-4-iodotoluene a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
The high regioselectivity observed in the Sonogashira reaction of 2-bromo-4-iodotoluene is dictated by the initial oxidative addition step. The carbon-iodine bond has a lower bond dissociation energy compared to the carbon-bromine bond, leading to a much faster rate of oxidative addition to the palladium(0) catalyst.[4] By maintaining the reaction at or near room temperature, the kinetic preference for C-I bond activation is maximized, leading to the selective formation of the 4-alkynylated product.[1]
Summary of Reaction Conditions
The following tables summarize typical reaction parameters for the selective Sonogashira coupling of 2-bromo-4-iodotoluene.
Table 1: Typical Reagents and Catalysts
| Component | Example | Typical Molar Equiv. / Mol% | Notes |
| Aryl Halide | 2-Bromo-4-iodotoluene | 1.0 | --- |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne, etc. | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility.[3] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2.0 - 10.0 | Acts as a solvent and acid scavenger. Must be anhydrous and degassed. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | --- | Anhydrous and degassed. The base can sometimes serve as the solvent. |
Table 2: Representative Reaction Parameters and Expected Yields
| Terminal Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Expected Yield (%)* |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 25 | 3 - 6 | 85 - 95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | 25 | 4 - 8 | 80 - 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 25 | 2 - 4 | > 90 |
| Propargyl Alcohol | Pd(PPh₃)₂Cl₂ / CuI | TEA / DMF | 25 | 6 - 12 | 75 - 85 |
*Yields are estimated based on similar reactions with bromo-iodo arenes and are dependent on the specific alkyne, purity of reagents, and reaction scale.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Bromo-4-iodotoluene with Phenylacetylene
This protocol details a general procedure for the selective Sonogashira coupling at the C-I position.
Materials and Reagents:
-
2-Bromo-4-iodotoluene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Anhydrous and degassed triethylamine (TEA)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodotoluene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous and degassed THF (to dissolve the solids) followed by anhydrous and degassed triethylamine via syringe. The volume of solvent should be sufficient to create a stirrable solution (e.g., ~5-10 mL per mmol of aryl halide).
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture using a syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-4-iodotoluene) is consumed (typically 3-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and precipitated amine salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-bromo-4-(phenylethynyl)toluene.
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: Heck Coupling of 2-Bromo-4-iodo-1-methylbenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Heck coupling of 2-bromo-4-iodo-1-methylbenzene with various alkenes. This versatile reaction is a cornerstone in organic synthesis, enabling the construction of complex molecular architectures valuable in pharmaceutical and materials science research.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In the case of dihalogenated substrates such as this compound, the significant difference in the bond dissociation energies of the carbon-halogen bonds allows for remarkable regioselectivity. The carbon-iodine (C-I) bond is substantially weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[2] This inherent reactivity difference enables the selective vinylation at the C-4 position, leaving the C-Br bond at the C-2 position intact for subsequent orthogonal transformations. This sequential functionalization is a highly efficient strategy in the synthesis of complex organic molecules.
Regioselective Heck Coupling: Reactivity Overview
The selective Heck coupling of this compound proceeds preferentially at the C-I bond. This is attributed to the lower bond energy of the C-I bond compared to the C-Br bond, facilitating a more rapid oxidative addition, which is often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, one can achieve high yields of the mono-alkenylated product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the selective Heck coupling of this compound with representative alkenes. The data is compiled based on established protocols for similar aryl iodides.
Table 1: Heck Coupling with Styrene Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85-95 |
| 4-Methylstyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 10 | 80-90 |
| 4-Chlorostyrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 16 | 75-85 |
Table 2: Heck Coupling with Acrylate Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 80 | 8 | 90-98 |
| Methyl acrylate | Pd/C (10% w/w) | - | Et₃N | Cyrene | 150 | 2 | 85-95 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMAc | 100 | 12 | 88-96 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Protocol 1: Selective Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 297 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Triethylamine [Et₃N] (2.0 mmol, 202 mg, 0.28 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-bromo-1-methyl-4-styrylbenzene.
Protocol 2: Selective Heck Coupling of this compound with Ethyl Acrylate
Materials:
-
This compound (1.0 mmol, 297 mg)
-
Ethyl acrylate (1.2 mmol, 120 mg, 0.13 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Triethylamine [Et₃N] (1.5 mmol, 152 mg, 0.21 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and palladium(II) acetate.
-
Under a positive pressure of an inert gas, add anhydrous DMF, triethylamine, and ethyl acrylate.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction for the consumption of the starting material using TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be further purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to yield pure ethyl (E)-3-(3-bromo-4-methylphenyl)acrylate.
Visualizations
Caption: General workflow for the selective Heck coupling of this compound.
Caption: Catalytic cycle for the selective Heck coupling reaction.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the selective palladium-catalyzed cross-coupling reactions of 2-Bromo-4-iodotoluene. This versatile dihalogenated building block is of significant interest in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1] The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and regioselective functionalization, making it an ideal substrate for sequential or iterative cross-coupling strategies.[2][3]
Core Principle: Chemoselective Reactivity
The cornerstone of using dihalogenated substrates like 2-Bromo-4-iodotoluene is the difference in reactivity of the carbon-halogen bonds towards the palladium(0) catalyst. The oxidative addition step, often the rate-determining step in the catalytic cycle, is significantly faster for the weaker C-I bond compared to the stronger C-Br bond.[4][5] This follows the general reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl.[6] By carefully controlling reaction conditions (e.g., temperature, reaction time, catalyst system), one can achieve selective coupling at the more reactive iodo-position while leaving the bromo-position intact for subsequent transformations.[2][6]
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl and other valuable organic compounds utilizing 2-Bromo-4-iodo-1-methylbenzene as a versatile building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for highly selective and sequential functionalization, making it an invaluable tool in the construction of complex molecular architectures.
Introduction
This compound is a dihalogenated aromatic compound that serves as a key starting material in modern organic synthesis.[1] The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables regioselective transformations.[1][2] This chemoselectivity allows for the initial reaction at the iodine-substituted position, leaving the bromine intact for subsequent diversification. This stepwise approach is highly efficient for creating unsymmetrical biaryl compounds and other complex molecules.[2]
This document details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, which are fundamental for the formation of C(sp²)–C(sp²) bonds in biaryl synthesis.
General Experimental Workflow
The general workflow for the selective synthesis of biaryl compounds from this compound involves a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent. The process begins with the selective activation of the more reactive carbon-iodine bond, followed by the coupling reaction and subsequent purification of the mono-functionalized product. This intermediate can then be used in a second coupling reaction at the carbon-bromine bond if desired.
Caption: General experimental workflow for biaryl synthesis.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][3][4] With this compound, the reaction can be controlled to selectively couple at the more reactive C-I position.[2] This allows for the synthesis of 3-bromo-4-methylbiphenyl derivatives, which can be further functionalized at the bromine position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[1]
Application Note 2: Regioselective Stille Coupling
The Stille coupling reaction forms a C-C bond between an organotin compound and an organohalide, catalyzed by palladium.[5][6] Similar to the Suzuki coupling, the differential reactivity of the C-I and C-Br bonds in this compound allows for selective coupling at the iodine position.[7] This method is advantageous due to the air and moisture stability of organostannane reagents.[6][8]
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, dissolve this compound and the palladium catalyst in the solvent.
-
Purge the flask with an inert gas.
-
Add the organostannane reagent via syringe.
-
Heat the mixture to 90-100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Application Note 3: Regioselective Negishi Coupling
The Negishi coupling is a powerful reaction that couples an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[9][10] This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms.[9] The chemoselectivity for the C-I bond of this compound remains a key feature of this transformation.
Experimental Protocol: Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (Aryl-ZnCl, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, Pd₂(dba)₃ with a ligand, 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and ligand (if separate).
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by this compound.
-
Add the organozinc reagent solution dropwise at room temperature.
-
Heat the reaction mixture (typically to 60-80 °C) and monitor its progress.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify by column chromatography.
Sequential Cross-Coupling Reactions
A significant advantage of this compound is its utility in sequential, one-pot cross-coupling reactions.[1] By carefully selecting the reaction conditions, an initial coupling can be performed at the C-I bond, followed by a second, different coupling reaction at the C-Br bond in the same reaction vessel.[1] This strategy greatly enhances synthetic efficiency by minimizing purification steps.
Caption: Sequential cross-coupling strategy.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of biaryl and related compounds from this compound and analogous substrates. Yields are highly dependent on the specific coupling partners and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | Analogous to[2] |
| Stille | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | ~90 | Analogous to[7] |
| Negishi | Phenyl-ZnCl | Pd₂(dba)₃/SPhos (2) | - | THF | 65 | 12 | ~85-95 | Analogous to[11] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 6 | >90 | Analogous to[12] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 | Analogous to[13] |
Note: Data for analogous substrates (e.g., 2-bromo-4-iodopyridine, 1-bromo-4-iodobenzene) are used to provide representative conditions and expected yields, as specific data for this compound can be limited in publicly available literature. Optimization for specific substrates is recommended.
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of biaryl compounds and other complex molecules. The differential reactivity of its carbon-halogen bonds allows for predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers in synthetic and medicinal chemistry to effectively utilize this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 2-Bromo-4-iodo-1-methylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodo-1-methylbenzene is a versatile dihalogenated aromatic compound that serves as a crucial building block in the synthesis of pharmaceutical intermediates. Its utility is derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for regioselective and sequential functionalization.[1][2] The C-I bond is weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the 4-position while leaving the less reactive C-Br bond at the 2-position available for subsequent transformations.[1][3] This stepwise approach is a powerful strategy for the efficient construction of complex, unsymmetrical molecules, which are often key scaffolds in modern drug discovery.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in three key types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[1] When using this compound, the palladium catalyst preferentially undergoes oxidative addition to the more reactive C-I bond.[1][3] This allows for the highly selective synthesis of 2-bromo-4-methyl-1,1'-biphenyl derivatives, which are valuable intermediates for various pharmacologically active compounds. The remaining bromine atom can be used for a subsequent coupling reaction to create more complex, tri-substituted aromatic structures.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst and any necessary ligands.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-aryl-1-methylbenzene derivative.[1][4]
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields, based on studies of structurally similar dihalogenated aromatic compounds.[3][4]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8 | 90-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 80 | 16 | 88-96 |
Application Note 2: Regioselective Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, creating arylalkynes.[5][6] Similar to the Suzuki coupling, the reaction with this compound proceeds with high selectivity at the C-I bond.[1][7] This provides a direct route to 2-bromo-1-(alkynyl)-4-methylbenzene derivatives.[1] These intermediates are prevalent in many pharmaceutical compounds, including anti-cancer agents and antivirals.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position
This protocol provides a general procedure for the copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) for 2-12 hours, monitoring by TLC for completion.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.[8]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-1-(alkynyl)-4-methylbenzene.[1]
Quantitative Data: Sonogashira Coupling
The table below outlines typical conditions and expected yields for the regioselective Sonogashira coupling.
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 80-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 40 | 4 | 85-97 |
| Pd(OAc)₂ (2) | CuI (5) | Et₃N | Toluene | 50 | 8 | 82-94 |
Application Note 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] It is a powerful tool in pharmaceutical research for synthesizing aryl amines.[10] The regioselectivity on this compound is dictated by the relative C-X bond strengths, with the C-I bond being significantly more reactive towards oxidative addition to the palladium(0) catalyst.[9] This allows for the selective formation of N-(2-bromo-4-methylphenyl) amine derivatives, leaving the bromine atom available for subsequent functionalization.[1][9]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol outlines a general procedure for the regioselective amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine substrate to the reaction mixture.
-
Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-(2-bromo-4-methylphenyl) amine.[9]
Quantitative Data: Buchwald-Hartwig Amination
Representative conditions and expected yields for the regioselective amination are presented below, based on similar substrates.[9]
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu (2.0) | Toluene | 100 | 18 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 75-90 |
| Pd₂(dba)₃ (2) | BINAP (4) | KOt-Bu (2.0) | Toluene | 100 | 16 | 78-92 |
Visualizations
Logical Workflow for Synthesis
Caption: Sequential functionalization workflow.
Signaling Pathway of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 2-Bromo-4-iodotoluene in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodotoluene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules for the agrochemical industry. Its unique structure, featuring both a bromine and an iodine substituent on a toluene ring, allows for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being more reactive in palladium-catalyzed reactions, makes 2-Bromo-4-iodotoluene an invaluable synthon for the construction of novel herbicides and fungicides.[1] This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-iodotoluene in the development of agrochemical candidates.
Core Application: Synthesis of a Biaryl Herbicide Intermediate
The construction of biaryl scaffolds is a common strategy in the design of modern herbicides. These molecules often act by inhibiting key enzymes in the metabolic pathways of weeds.[2][3][4][5][6] 2-Bromo-4-iodotoluene is an ideal starting material for the regioselective synthesis of unsymmetrical biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the selective coupling of 2-Bromo-4-iodotoluene with a substituted phenylboronic acid at the C-I position to yield a 2-bromo-4-aryl-toluene intermediate, a precursor for biaryl herbicides.
Materials:
-
2-Bromo-4-iodotoluene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 100 mL round-bottom flask, add 2-Bromo-4-iodotoluene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the reaction mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-4-(4-methoxyphenyl)-1-methylbenzene intermediate.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Bromo-4-iodotoluene | 4-Methoxyphenylboronic acid | 2 | Dioxane/Water (4:1) | 85 | 5 | 85-95 | >98 |
| 2-Bromo-4-iodotoluene | 3-Chlorophenylboronic acid | 2 | Dioxane/Water (4:1) | 85 | 6 | 80-90 | >97 |
Diagram of Synthetic Workflow:
References
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-4-iodo-1-methylbenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, enabling the sequential introduction of various functional groups and the construction of complex molecular architectures.[1]
The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions is the cornerstone of the regioselective functionalization of this compound.[1][2] This allows for selective reactions at the iodine-bearing position while leaving the bromine atom available for subsequent chemical modifications. This stepwise approach is highly valuable for the efficient synthesis of unsymmetrical biaryl compounds and other complex organic molecules.[2]
Key Applications:
-
Regioselective Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by selectively reacting the C-I bond with boronic acids.[1]
-
Regioselective Sonogashira Coupling: Synthesis of substituted alkynes through the selective coupling of terminal alkynes at the C-I position.[1]
-
Regioselective Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by selectively reacting the C-I bond with amines.[1]
-
Sequential and One-Pot Cross-Coupling Reactions: Leveraging the differential reactivity to perform multiple, distinct coupling reactions in a single reaction vessel, which enhances synthetic efficiency.[1]
-
Synthesis of Carbazoles: A multi-step synthesis involving an initial Buchwald-Hartwig amination followed by a subsequent Suzuki coupling and cyclization.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the regioselective functionalization of this compound based on established methodologies for this and analogous compounds.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85-95 | Standard conditions, reliable for aryl iodides.[1][3] |
| Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[3] |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[3] |
Table 2: Regioselective Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 | Common and highly effective system.[3] | |
| Terminal alkyne | Pd(P(t-Bu)₃)₂ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 100 | - | - | Copper-free conditions.[4] |
| Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA | 80 | - | 60 | Continuous-flow reaction.[5] |
Table 3: Regioselective Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | - | General conditions for amination of aryl halides.[1] |
| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene or Dioxane | 80-120 | - | - | Effective for a range of amines.[6] |
| Amine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-110 | - | 90-98 | Highly active catalyst system. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-Bromo-4-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 296.9 mg)[1]
-
Phenylboronic acid (1.2 mmol, 146.3 mg)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)[1]
-
Toluene (5 mL)[1]
-
Water (1 mL)[1]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1][7]
-
Add degassed toluene and water via syringe.[1]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[1]
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.[1]
Protocol 2: Regioselective Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure for the synthesis of 2-bromo-1-(alkynyl)-4-methylbenzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)[4]
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)[4]
-
Copper(I) iodide (CuI) (4-10 mol%)[4]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)[4]
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)[4]
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[4]
-
Evacuate and backfill the flask with an inert gas three times.[4]
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base.[4]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[4]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.[4]
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 3: Regioselective Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the synthesis of N-(2-bromo-4-methylphenyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.[1]
-
Add anhydrous toluene, followed by this compound and aniline.[1]
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).[1]
Visualizations
Caption: Regioselective functionalization pathways of this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Toluenes Using 2-Bromo-4-iodotoluene
Introduction
2-Bromo-4-iodotoluene is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of complex, polysubstituted aromatic compounds. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[1] This chemoselectivity allows for precise, stepwise functionalization, enabling the synthesis of unsymmetrical biaryls and other intricate molecular architectures that are pivotal in pharmaceutical and materials science research. These application notes provide detailed protocols for leveraging this differential reactivity in key synthetic transformations.
Application Note 1: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of 2-Bromo-4-iodotoluene is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling reaction conditions, coupling can be directed exclusively to the more reactive C-I position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the 4-position (iodine) of 2-Bromo-4-iodotoluene. The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[2][3]
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2-Bromo-4-iodotoluene (297 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).
-
Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-4-aryl-toluene derivative.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4-phenyltoluene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-4-(4-methoxyphenyl)toluene | 89 |
| 3 | 3-Thienylboronic acid | 2-Bromo-4-(thiophen-3-yl)toluene | 85 |
Yields are representative based on typical Suzuki-Miyaura couplings of iodo-bromo arenes.[1][5]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between 2-Bromo-4-iodotoluene and a terminal alkyne, providing access to arylalkynes.[6][7] The reaction is catalyzed by palladium and a copper(I) co-catalyst.[8]
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2-Bromo-4-iodotoluene (297 mg, 1.0 mmol), the terminal alkyne (1.1 mmol), and Copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%).
-
Add degassed triethylamine (TEA, 4 mL) and degassed tetrahydrofuran (THF, 8 mL) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to obtain the 2-bromo-4-alkynyl-toluene product.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-4-(phenylethynyl)toluene | 94 |
| 2 | Ethynyltrimethylsilane | 2-Bromo-4-((trimethylsilyl)ethynyl)toluene | 91 |
| 3 | 1-Heptyne | 2-Bromo-4-(hept-1-yn-1-yl)toluene | 88 |
Yields are representative for Sonogashira couplings on aryl iodides.[9][10]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol outlines the palladium-catalyzed C-N bond formation between 2-Bromo-4-iodotoluene and a primary or secondary amine.[11][12] This reaction is a powerful tool for synthesizing aryl amines.[13][14]
Experimental Protocol:
-
Add 2-Bromo-4-iodotoluene (297 mg, 1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol) to an oven-dried Schlenk tube.
-
Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol%) and a suitable phosphine ligand like XPhos (19 mg, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with Argon three times.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl amine.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(2-bromo-4-methylphenyl)aniline | 85 |
| 2 | Morpholine | 4-(2-Bromo-4-methylphenyl)morpholine | 90 |
| 3 | Benzylamine | N-(2-Bromo-4-methylphenyl)-1-phenylmethanamine | 82 |
Yields are representative based on selective amination of iodo-bromo arenes.[15]
Application Note 2: Orthogonal Sequential Functionalization
The distinct reactivity of the C-I and C-Br bonds allows for a powerful two-step, or orthogonal, synthetic strategy. An initial selective reaction at the iodine position leaves the bromine atom available for a subsequent, different transformation under altered reaction conditions (e.g., a more active catalyst or higher temperature). This enables the efficient construction of di-substituted toluenes with distinct functional groups at the 2- and 4-positions.[16]
Caption: Orthogonal synthesis workflow using 2-Bromo-4-iodotoluene.
Protocol 4: Sequential Sonogashira / Suzuki Coupling
This protocol demonstrates the synthesis of a 2-aryl-4-alkynyl-toluene derivative.
Step 1: Sonogashira Coupling (as per Protocol 2)
-
Perform the Sonogashira coupling on 2-Bromo-4-iodotoluene with phenylacetylene according to Protocol 2.
-
Isolate and purify the product, 2-Bromo-4-(phenylethynyl)toluene. Expect a yield of ~94%.
Step 2: Suzuki Coupling of the Bromide
-
To an oven-dried Schlenk flask, add the purified 2-Bromo-4-(phenylethynyl)toluene from Step 1 (271 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium fluoride (CsF, 304 mg, 2.0 mmol).
-
Add a more active catalyst system, such as Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%) and a specialized ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Evacuate, backfill with Argon, and add 10 mL of degassed 1,4-dioxane.
-
Heat the reaction to 100 °C for 12-18 hours.
-
Work up and purify as described in Protocol 1 to obtain 2-(4-methoxyphenyl)-4-(phenylethynyl)toluene. Expect a yield of 75-85% for this second step.
Application Note 3: Selective Organometallic Transformations
Halogen-metal exchange offers an alternative route for selective functionalization. The C-I bond undergoes lithium-halogen exchange much more readily and at lower temperatures than the C-Br bond, allowing for the regioselective formation of an organolithium or Grignard reagent.[17][18]
Caption: Selective functionalization via lithium-halogen exchange.
Protocol 5: Selective Lithiation and Electrophilic Quench
This protocol describes the formation of an organolithium species at the 4-position, followed by reaction with an electrophile.
Experimental Protocol:
-
Dissolve 2-Bromo-4-iodotoluene (297 mg, 1.0 mmol) in 10 mL of anhydrous THF in an oven-dried, three-neck flask under an Argon atmosphere.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[17]
-
Slowly add n-Butyllithium (n-BuLi, 1.05 mmol, 1.05 eq) dropwise, keeping the temperature below -95 °C.
-
Stir the mixture at -100 °C for 30 minutes to ensure complete halogen-metal exchange.[17]
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 117 mg, 1.1 mmol) in 2 mL of anhydrous THF dropwise.
-
Allow the reaction to stir for 1 hour at -100 °C, then warm slowly to room temperature over 2 hours.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield the 4-substituted-2-bromotoluene product.
Data Summary: Lithiation and Electrophilic Quench
| Entry | Electrophile (E+) | Product | Yield (%) |
| 1 | Benzaldehyde | (2-Bromo-4-methylphenyl)(phenyl)methanol | 80 |
| 2 | N,N-Dimethylformamide (DMF) | 2-Bromo-4-methylbenzaldehyde | 75 |
| 3 | CO₂ (gas), then H₃O⁺ | 2-Bromo-4-methylbenzoic acid | 82 |
Yields are representative for lithium-halogen exchange and subsequent electrophilic trapping.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Orthogonal functionalization of alternating polyesters: selective patterning of (AB)n sequences - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. repository.ias.ac.in [repository.ias.ac.in]
- 19. ias.ac.in [ias.ac.in]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Bromo-1-iodo-4-methylbenzene in Hydroacene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of 2-bromo-1-iodo-4-methylbenzene in the synthesis of hydroacenes, a class of polycyclic aromatic hydrocarbons (PAHs) with significant interest in materials science and medicinal chemistry. The unique differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this starting material allows for selective, sequential cross-coupling reactions, enabling the controlled and efficient construction of complex acene frameworks.
Introduction
Hydroacenes, consisting of linearly fused benzene rings, are fundamental building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. Their planar structure and extended π-conjugation give rise to desirable charge-transport properties. The synthesis of substituted hydroacenes with tailored electronic and physical properties is a key objective for advancing these technologies.
2-Bromo-1-iodo-4-methylbenzene serves as an ideal starting material for the modular synthesis of hydroacenes. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and regioselective introduction of different substituents.[1] This document outlines a representative synthetic strategy for a substituted hydroacene, demonstrating the versatility of 2-bromo-1-iodo-4-methylbenzene.
Synthetic Strategy Overview
The general approach involves a three-stage process capitalizing on sequential palladium-catalyzed cross-coupling reactions:
-
Sonogashira Coupling: Selective reaction at the more reactive C-I bond with a suitable terminal alkyne.
-
Suzuki Coupling: Subsequent coupling at the less reactive C-Br bond with an appropriate boronic acid or ester.
-
Cyclization/Aromatization: An intramolecular reaction to form the final hydroacene backbone.
This stepwise approach offers precise control over the final molecular architecture.
Caption: Overall synthetic workflow for hydroacene synthesis.
Experimental Protocols
The following protocols describe a representative synthesis of a methyl-substituted tetracene derivative starting from 2-bromo-1-iodo-4-methylbenzene.
Step 1: Regioselective Sonogashira Coupling
This initial step selectively functionalizes the C-I bond of 2-bromo-1-iodo-4-methylbenzene.
Caption: Schematic of the Sonogashira coupling reaction.
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1-iodo-4-methylbenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous and degassed THF, followed by triethylamine (Et₃N) (3.0 eq.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted intermediate.
Step 2: Suzuki Coupling
The second step functionalizes the remaining C-Br bond.
Caption: Schematic of the Suzuki coupling reaction.
Protocol:
-
In a Schlenk flask under argon, dissolve the product from Step 1 (1.0 eq.) and the desired arylboronic acid (e.g., 2-formylphenylboronic acid, 1.2 eq.) in a mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq.).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq.) and heat the mixture to reflux (80-90 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Intramolecular Cyclization and Aromatization
The final step involves the formation of the hydroacene core. This can often be achieved through acid-catalyzed cyclization followed by an oxidation step.
Protocol:
-
Dissolve the di-substituted intermediate from Step 2 in a suitable solvent such as dichloromethane.
-
Add a strong acid catalyst, for example, triflic acid or polyphosphoric acid, and stir at room temperature.
-
Monitor the reaction for the formation of the cyclized, partially saturated hydroacene.
-
Upon completion of the cyclization, quench the reaction carefully with water or a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
The resulting intermediate is then aromatized. A common method is to dissolve it in a solvent like toluene and treat it with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at elevated temperature.
-
Monitor the aromatization by TLC.
-
After completion, cool the reaction, filter to remove any precipitate, and concentrate the filtrate.
-
Purify the final hydroacene product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a methyl-substituted tetracene derivative.
| Step | Reaction Type | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Sonogashira Coupling | 2-Bromo-1-iodo-4-methylbenzene, Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | THF | 25 | 12-24 | 85-95 |
| 2 | Suzuki Coupling | Alkynyl intermediate, 2-formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12-24 | 70-85 |
| 3 | Cyclization/Aromatization | Di-substituted intermediate | Triflic Acid, DDQ | Dichloromethane, Toluene | 25-110 | 4-12 | 60-75 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Conclusion
2-Bromo-1-iodo-4-methylbenzene is a powerful and versatile building block for the synthesis of functionalized hydroacenes. Its differential halide reactivity enables a reliable and modular synthetic approach, allowing for the precise construction of complex aromatic systems. The protocols outlined in these notes provide a solid foundation for researchers to develop novel hydroacene-based materials for a variety of applications. Further exploration of different alkynes and boronic acids in this synthetic sequence can lead to a wide array of new hydroacene derivatives with tailored properties.
References
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Reaction Yields with 2-Bromo-4-iodotoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and selectivity of Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with 2-Bromo-4-iodotoluene selective for the iodine position?
A1: The selectivity is governed by the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle.[1][2] This inherent reactivity difference allows for selective coupling at the 4-position (iodine) under milder conditions, leaving the 2-position (bromine) available for subsequent transformations.[1]
Q2: I am observing significant byproduct formation, such as homocoupling of my boronic acid. How can this be minimized?
A2: The homocoupling of boronic acids to form a biaryl byproduct is primarily caused by the presence of oxygen in the reaction mixture.[3] To minimize this side reaction, it is critical to ensure the reaction is performed under anaerobic conditions. This involves:
-
Thorough Degassing: All solvents must be rigorously degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles.[3][4]
-
Inert Atmosphere: The reaction vessel should be purged of air by evacuating and backfilling with an inert gas multiple times before adding reagents. The reaction should be maintained under a positive pressure of inert gas throughout.[5][6]
Q3: What is the role of the base in the Suzuki coupling, and which one should I select?
A3: The base is a critical component that serves multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step where the organic group is transferred to the palladium catalyst.[3][7] The choice of base can significantly impact the reaction yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results.[3][8]
Q4: My reaction is not going to completion. Should I increase the temperature?
A4: While cautiously increasing the reaction temperature can improve the rate and overall conversion, it may negatively impact selectivity.[3] For 2-Bromo-4-iodotoluene, higher temperatures can increase the rate of C-Br bond activation, leading to the formation of the di-substituted byproduct.[2][9] It is often preferable to first screen other parameters like the catalyst/ligand system or the base before significantly increasing the temperature if mono-selectivity is desired.[10]
Troubleshooting Guide for Low-Yield Reactions
Problem 1: Low or No Conversion (Significant Starting Material Remains)
| Possible Cause | Recommended Solution |
| Inactive Catalyst System | The palladium catalyst may be deactivated or the ligand may not be suitable. For challenging substrates, standard catalysts like Pd(PPh₃)₄ can be ineffective.[3][11] Solution: Switch to a more robust catalyst system using a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][12] |
| Inefficient Transmetalation | The transfer of the aryl group from boron to palladium can be a rate-limiting step. This may be due to an insufficiently strong base.[3] Solution: Screen stronger bases. If you are using a mild base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][4] |
| Poor Solubility | One or more of the starting materials may not be fully soluble in the chosen solvent, leading to a sluggish reaction.[3] Solution: Screen alternative solvents or solvent mixtures. Common systems include 1,4-Dioxane/Water, Toluene/Water, or THF/Water.[1][3] For some substrates, polar aprotic solvents like DMF can be effective.[7] |
| Halide Inhibition | The halide salt byproduct (e.g., KX) generated during the reaction can inhibit the catalyst, particularly when using THF as a solvent with aryl iodides.[13] Solution: If using THF/water, consider switching the organic solvent to toluene to minimize this inhibition effect.[13] |
Problem 2: Significant Byproduct Formation
| Byproduct | Possible Cause & Solution |
| Di-substituted Product | Cause: The reaction conditions are too harsh, leading to the coupling at both the C-I and C-Br positions. This can be caused by high temperatures, a highly reactive catalyst, or an excess of the boronic acid.[2][10] Solution: Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and monitor the reaction closely. Use a smaller excess of the boronic acid (e.g., 1.1 - 1.2 equivalents).[1][10] |
| Dehalogenation | Cause: The starting material's halogen is replaced by a hydrogen atom. This can occur via a side reaction involving hydride species, which can be generated from certain solvents or bases.[14] Solution: Ensure solvents are pure and consider changing the base or solvent system. |
| Protodeboronation | Cause: The boronic acid coupling partner is unstable under the reaction conditions and the C-B bond is cleaved, replaced by a C-H bond. This is more common with aqueous bases.[3] Solution: Use a more stable boronic ester, such as a pinacol ester.[3] Alternatively, using potassium trifluoroborate salts can prevent this side reaction.[15] |
Data Presentation: Reaction Components
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 3 - 5 | A classic, common catalyst. May be less effective for challenging substrates.[10] |
| Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Bulky, electron-rich ligands that stabilize the catalyst and promote efficient reaction. Highly effective for heteroaryl and dihalide substrates.[3][16] |
| Pd(OAc)₂ | P(t-Bu)₃ / PCy₃ | 2 - 5 | Often generates a highly active catalyst in situ. P(t-Bu)₃ is particularly effective.[12] |
Table 2: Guide to Bases and Solvents
| Base (Equivalents) | Solvent System (v/v) | General Observations |
| K₂CO₃ (2-3) | Toluene / H₂O (4:1) | A common, cost-effective choice suitable for many reactions.[3] |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | A strong base that is often very effective for less reactive substrates and can lead to higher yields.[3][8] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane or THF | An expensive but often highly effective base that can improve yields where others fail.[3] |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for selective Suzuki coupling.
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Detailed Protocol for Regioselective Suzuki Coupling of 2-Bromo-4-iodotoluene
This is a representative example. Optimization for specific boronic acids and scales is recommended.
Materials:
-
2-Bromo-4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL), both thoroughly degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-iodotoluene, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Add the degassed 1,4-Dioxane and water via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours, indicated by the consumption of the 2-Bromo-4-iodotoluene.[1]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[10]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-bromo-4-aryl-toluene product.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
side reactions in Sonogashira coupling of 2-Bromo-4-iodo-1-methylbenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Sonogashira coupling of 2-Bromo-4-iodo-1-methylbenzene. It is designed for researchers, scientists, and professionals in drug development to help navigate potential challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling with this compound?
A1: The Sonogashira coupling reaction with this compound is expected to be highly regioselective. The reaction will preferentially occur at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This is due to the higher reactivity of aryl iodides compared to aryl bromides in the palladium-catalyzed oxidative addition step, which is a key part of the catalytic cycle.[1][2] The general order of reactivity for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1] This differential reactivity allows for the selective synthesis of 2-bromo-4-alkynyl-1-methylbenzene derivatives, leaving the C-Br bond available for subsequent transformations.[3]
Q2: What is Glaser coupling, and why is it a common side reaction?
A2: Glaser coupling, also known as homocoupling, is the oxidative dimerization of terminal alkynes to form a 1,3-diyne.[4][5] This is one of the most common and problematic side reactions in Sonogashira couplings.[5] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen or other oxidants.[1][4] When running a copper-catalyzed Sonogashira reaction, it is crucial to maintain an inert, anaerobic atmosphere to minimize this unwanted dimerization.[1][4]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4][6] These reactions may require specific ligands, different bases, or slightly higher temperatures to proceed efficiently, but they eliminate the primary pathway for the undesired dimerization of the alkyne starting material.[4][7]
Q4: My reaction solution is turning black. What does this signify?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[1] This leads to a loss of catalytic activity and results in low or no conversion of your starting materials. Common causes include the presence of impurities, selection of an inappropriate solvent (some anecdotal evidence suggests THF may promote it), or excessively high reaction temperatures.[1][8]
Q5: Which palladium catalyst and ligands are best suited for this reaction?
A5: The most common palladium catalysts for Sonogashira reactions are Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2] For challenging substrates, such as sterically hindered aryl bromides, catalysts with bulky and electron-rich phosphine ligands like P(t-Bu)₃ can be more effective.[9] The choice of ligand can significantly influence the catalyst's stability and activity, and screening different ligands may be necessary for optimization.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Sonogashira coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Action & Explanation |
| Inactive Catalyst | Ensure the palladium catalyst and copper(I) co-catalyst (if used) are active and have not degraded. Use catalysts from a fresh, reliable source.[1] If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ to the active Pd(0) species.[8] |
| Poor Reagent Quality | Purify the aryl halide and alkyne starting materials to remove any impurities that could poison the catalyst.[1] Ensure the amine base is dry and of high purity. |
| Non-Inert Conditions | The reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote Glaser homocoupling.[1] Thoroughly degas the solvent and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[1] |
| Suboptimal Temperature | While the C-I bond is highly reactive, the reaction may still require gentle heating.[1] If no reaction occurs at room temperature, try increasing the temperature incrementally (e.g., to 40-60 °C). For less reactive C-Br bonds, temperatures of 80-100 °C may be necessary.[10] |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Recommended Action & Explanation |
| Presence of Oxygen | Oxygen promotes the copper-catalyzed oxidative homocoupling of the alkyne.[11] Ensure the reaction is performed under strictly anaerobic conditions.[1] |
| Copper Co-catalyst | The copper(I) salt is the primary promoter of Glaser coupling.[4] The most effective solution is to switch to a copper-free Sonogashira protocol.[1][4] |
| Reaction Conditions | High concentrations of the alkyne and catalyst can sometimes favor homocoupling.[5][12] Consider slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.[12] |
| Alternative Method | As a specialized technique, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling side products.[5][11] |
Problem 3: Formation of Di-alkynylated Product
| Possible Cause | Recommended Action & Explanation |
| Loss of Selectivity | The reaction temperature may be too high, or the reaction time too long, leading to the slower coupling at the C-Br bond. |
| Overly Active Catalyst | A highly active catalyst system might be capable of reacting with the C-Br bond even under milder conditions. |
| Solution | Monitor the reaction closely using TLC or GC to stop it once the mono-alkynylated product is formed. Reduce the reaction temperature and catalyst loading to favor the more reactive C-I bond. |
Data on Reaction Conditions
The following table summarizes general conditions and considerations for optimizing the regioselective Sonogashira coupling.
| Parameter | Condition A (Cu-Catalyzed) | Condition B (Cu-Free) | Notes & Impact on Side Reactions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Higher catalyst loading can sometimes overcome low reactivity but may increase side products. |
| Cu Co-Catalyst | CuI (2-5 mol%) | None | Primary factor : Eliminating CuI is the most effective way to prevent Glaser homocoupling.[4] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) or an amine base | An amine base is required to deprotonate the alkyne.[1] Ensure it is used in excess (2-3 equivalents). |
| Solvent | THF, DMF, or Toluene | THF, Dioxane, or DMF | Solvents must be anhydrous and degassed.[1] Some anecdotal reports suggest THF can promote palladium black formation.[8] |
| Temperature | Room Temperature to 50 °C | 50 °C to 80 °C | Use the lowest temperature that provides a reasonable reaction rate to maintain selectivity for the C-I bond. |
| Atmosphere | Strict Inert (Argon or N₂) | Strict Inert (Argon or N₂) | Critical : Oxygen promotes both catalyst decomposition and alkyne homocoupling.[1][11] |
Experimental Protocols
Protocol: Regioselective Sonogashira Coupling of this compound
This protocol is a general procedure for the selective copper-palladium catalyzed coupling at the C-I position.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst and amine salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(alkynyl)-1-methylbenzene.
Visualizations
Caption: Key reaction pathways in the Sonogashira coupling of this compound.
Caption: A workflow for troubleshooting common issues in Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-iodo-1-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for cross-coupling reactions involving 2-Bromo-4-iodo-1-methylbenzene. This resource offers troubleshooting advice and answers to frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for selective cross-coupling with this compound?
A1: The key to selective cross-coupling with this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The energy barrier for this process follows the trend: C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. By carefully selecting the catalyst and reaction conditions, high regioselectivity for the iodo-position can be achieved, leaving the bromo-position available for subsequent transformations.[1][2]
Q2: Which cross-coupling reactions are most suitable for selective functionalization of this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound at the iodo-position. The choice depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[3]
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) bonds with terminal alkynes.[2][3]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds with primary or secondary amines.[2][3]
-
Heck Reaction: Suitable for forming carbon-carbon (C-C) bonds by coupling with alkenes.[4]
Q3: How can I favor mono-functionalization at the iodo position and avoid di-substitution?
A3: To achieve selective mono-functionalization at the more reactive C-I bond, consider the following strategies:
-
Milder Reaction Conditions: Employ lower temperatures and shorter reaction times.[3]
-
Stoichiometry Control: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the coupling partner.[3] A large excess of the coupling partner can promote a second coupling at the less reactive C-Br bond.
-
Catalyst and Ligand Choice: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[3] Highly active catalyst systems may require more careful control of reaction conditions to prevent over-reaction.
Catalyst Selection and Performance Data
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Below is a summary of reported conditions for various cross-coupling reactions with this compound and analogous substrates.
Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-I Position
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | Standard and reliable conditions.[2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 | Effective for electron-rich boronic acids.[2] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | Cesium carbonate can be beneficial for more challenging couplings.[2] |
| Arylboronic acids (general) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system, allows for lower catalyst loading.[1] |
| Arylboronic acids (general) | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[1] |
Table 2: Catalyst Systems for Selective Sonogashira Coupling at the C-I Position
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 6 | High | Common and highly effective system.[2] |
| Terminal Alkynes (general) | PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | Standard conditions for Sonogashira coupling.[1] |
Table 3: Catalyst Systems for Selective Buchwald-Hartwig Amination at the C-I Position
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 18 | High | A robust system for a wide range of amines.[2] |
| Primary/Secondary Amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | - | High | General conditions for amination of bromo-pyridines, applicable here.[5] |
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Catalyst decomposition may be indicated by the formation of palladium black.[6] Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.[6] |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction headspace with an inert gas (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[6] |
| Inappropriate Ligand | For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be necessary to facilitate oxidative addition and reductive elimination.[3] |
| Incorrect Base | The choice of base is crucial. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira, an amine base like Et₃N is typical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu are often required.[3] |
Issue 2: Lack of Selectivity (Reaction at the Bromine Position)
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | To selectively target the C-I bond, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the C-Br position.[3] |
| Prolonged Reaction Time | Extended reaction times, even under mild conditions, can lead to the slow reaction of the less reactive C-Br site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] |
| Catalyst System Not Selective | While most standard palladium catalysts favor the C-I bond, highly active catalysts might be less selective. Consider using a less reactive catalyst system if selectivity is an issue. |
Issue 3: Dehalogenation Side Reaction
| Potential Cause | Troubleshooting Step |
| Presence of a Hydride Source | The solvent (e.g., alcohols) or impurities can act as a hydride source, leading to the reduction of the aryl halide.[7] |
| Sub-optimal Base | Strong alkoxide bases can sometimes promote dehalogenation. Consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[7] |
| Presence of Water | While often necessary in Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[7] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Evacuate and backfill the flask with argon three times.[2]
-
Add toluene and water via syringe.[2]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: Regioselective Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[2]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]
-
Protocol 3: Regioselective Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
XPhos (0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.[2]
-
Add anhydrous toluene, followed by this compound and aniline.[2]
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
After cooling, dilute with a suitable organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
-
Visual Guides
Caption: Catalyst selection logic for this compound.
Caption: General troubleshooting workflow for cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Technical Support Center: Managing Dehalogenation of 2-Bromo-4-iodo-1-methylbenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing the selective dehalogenation of 2-Bromo-4-iodo-1-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dehalogenation of this compound?
The primary challenge is achieving selective dehalogenation. The molecule contains two different halogen atoms, bromine and iodine, attached to an aromatic ring. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] This inherent difference in reactivity must be exploited to selectively remove one halogen while leaving the other intact.
Q2: Which halogen is preferentially removed from this compound?
The iodine atom is preferentially removed. The general order of reactivity for aryl halides in many reactions, including dehalogenation, is I > Br > Cl > F.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
Q3: What are the most common methods for achieving selective de-iodination?
Common methods for selective de-iodination include:
-
Grignard Reagent Formation: Reaction with magnesium metal selectively forms the Grignard reagent at the more reactive C-I bond, which can then be quenched with a proton source to replace the iodine with hydrogen.[3][4]
-
Catalytic Hydrogenation/Hydrodehalogenation: Using a transition metal catalyst, such as palladium, with a hydrogen source allows for the selective cleavage of the C-I bond under controlled conditions.[5][6]
-
Metal-Halogen Exchange: Using organolithium reagents (e.g., n-BuLi) at low temperatures can selectively replace the iodine with lithium, followed by quenching.[7]
Q4: How can I monitor the reaction and identify the products?
You can monitor the progress of the reaction and identify the products using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the consumption of starting material and the appearance of new, less polar products (the dehalogenated compound will likely have a higher Rf value).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture by their mass-to-charge ratio, allowing for quantification of the starting material, desired product, and any byproducts like the fully dehalogenated toluene.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in the region where the iodine was previously located.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your dehalogenation experiments.
Scenario 1: Selective De-iodination via Grignard Reaction
Issue: My Grignard reaction with this compound fails to initiate.
-
Possible Cause: The passivating layer of magnesium oxide on the magnesium turnings is inhibiting the reaction.[4] Solvents and glassware may not be sufficiently anhydrous, as Grignard reagents are rapidly destroyed by water.[3][4]
-
Solution:
-
Activate the Magnesium: Crush the magnesium turnings in-situ or use a chemical activator like a small crystal of iodine or 1,2-dibromoethane.[4]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ether (diethyl ether or THF) as the solvent.[3][8] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Issue: The reaction is complete, but my yield of 2-bromotoluene is low, and I see a significant amount of a high-molecular-weight byproduct.
-
Possible Cause: You may be observing the formation of a Wurtz-type coupling byproduct, where the Grignard reagent reacts with another molecule of the starting material.
-
Solution:
-
Control Temperature: Maintain a gentle reflux during Grignard formation and consider cooling the reaction before quenching.
-
Slow Addition: Add the this compound solution to the magnesium suspension slowly to maintain a low concentration of the starting halide.
-
Issue: I am getting a mixture of 2-bromotoluene and toluene (fully dehalogenated).
-
Possible Cause: The reaction conditions are too harsh, or the Grignard reagent is reacting at the C-Br bond as well. This can happen if the reaction is heated for too long or at too high a temperature after the initial Grignard formation.
-
Solution:
-
Monitor Reaction Closely: Use TLC or GC-MS to monitor the formation of the initial Grignard reagent and stop the reaction promptly once the starting material is consumed.
-
Control Temperature: Avoid excessive heating. The formation of the aryl Grignard is typically exothermic and may only require gentle heating to initiate.[3]
-
Scenario 2: Selective De-iodination via Palladium Catalysis
Issue: The catalytic reaction is sluggish or does not proceed at all.
-
Possible Cause: The palladium catalyst may be inactive, or the reaction conditions are not optimal.
-
Solution:
-
Catalyst Choice: Ensure you are using an active Pd(0) source or a precatalyst that can be readily reduced in situ. Pd/C is a common choice for hydrodehalogenations.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the reaction, but be aware that it may also decrease selectivity.[5]
-
Check Hydrogen Source: Ensure your hydrogen source (e.g., H₂ gas, formate salts, isopropanol) is pure and delivered effectively to the reaction mixture.[9]
-
Issue: I am observing significant loss of both iodine and bromine, resulting in toluene.
-
Possible Cause: The reaction is non-selective. This can be caused by high catalyst loading, prolonged reaction times, or high temperatures.
-
Solution:
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required for the reaction to proceed efficiently.
-
Lower Temperature: Attempt the reaction at a lower temperature to favor the cleavage of the weaker C-I bond.[5]
-
Optimize Reaction Time: Monitor the reaction and stop it as soon as the desired 2-bromotoluene is the major product.
-
Data Presentation
Table 1: Carbon-Halogen Bond Dissociation Energies (BDE)
This table illustrates why the C-I bond is the most reactive and therefore the easiest to cleave in dehalogenation reactions.[1]
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| H₃C—F | 452 | Lowest |
| H₃C—Cl | 351 | Low |
| H₃C—Br | 293 | Moderate |
| H₃C—I | 234 | Highest |
Table 2: Example Conditions for Selective Catalytic De-iodination
The following table presents representative conditions that can be used as a starting point for optimizing the selective hydrodeiodination of this compound. Actual results will depend on the specific substrates and reaction setup.
| Parameter | Condition | Purpose |
| Catalyst | 5 mol% Pd/C (Palladium on Carbon) | Provides the active surface for hydrogenation. |
| Hydrogen Source | Ammonium formate (HCOONH₄) - 3 equivalents | Acts as a hydrogen transfer agent, often milder than H₂ gas. |
| Solvent | Ethanol or Methanol | Protic solvent that facilitates the transfer hydrogenation. |
| Temperature | 50-60 °C | Provides sufficient energy without promoting C-Br cleavage. |
| Reaction Time | 2-6 hours | Monitor by TLC/GC-MS to avoid over-reduction. |
Experimental Protocols
Protocol 1: Selective De-iodination via Grignard Reagent and Protonolysis
This protocol details the selective removal of iodine from this compound.
-
Preparation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the flask. If the reaction does not start (indicated by bubbling and a slight turbidity), gently warm the flask.[3]
-
Addition: Once the reaction has initiated, add the remaining ethereal solution of the aryl halide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2-bromotoluene by flash column chromatography or distillation.
Protocol 2: Selective Catalytic Hydrodeiodination
This protocol outlines a method for the selective de-iodination using a palladium catalyst.
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), 10% Pd/C (2-5 mol%), and ammonium formate (3.0 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Stir the mixture at 50-60 °C. Monitor the reaction progress every 30-60 minutes by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.
Visualizations
Caption: A logical workflow for choosing a dehalogenation strategy.
Caption: A step-by-step guide for troubleshooting Grignard reaction initiation.
Caption: Simplified Pd-catalyzed cycle for hydrodehalogenation showing the desired pathway.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-4-iodotoluene Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in cross-coupling reactions of 2-bromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining which halogen reacts first in the coupling of 2-bromo-4-iodotoluene?
A1: The regioselectivity of the coupling reaction is primarily dictated by the difference in bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1][2] Consequently, the coupling reaction will preferentially occur at the iodo-position (position 4).
Q2: How does reaction temperature influence the selectivity of the coupling reaction?
A2: Reaction temperature is a critical parameter for controlling selectivity. Milder temperatures (e.g., room temperature to 80 °C) generally favor the selective coupling at the more reactive C-I bond.[1][3] As the temperature increases, the activation energy barrier for the cleavage of the stronger C-Br bond can be overcome, leading to a loss of selectivity and the formation of di-substituted products.[3]
Q3: I am observing a significant amount of the di-coupled product. How can I improve the selectivity for the mono-coupled product at the iodine position?
A3: To enhance selectivity for the mono-coupled product, you should consider the following adjustments:
-
Lower the Reaction Temperature: This is the most crucial step. Start with a lower temperature (e.g., room temperature or slightly above) and gradually increase it only if the reaction is too slow.[1][2]
-
Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slower reaction at the bromine position. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Catalyst and Ligand Choice: A less reactive catalyst system can sometimes improve selectivity. Highly active catalysts might be less discriminating between the two halogen sites.
Q4: My reaction is sluggish at lower temperatures, leading to low yields. What can I do?
A4: If you are experiencing low conversion at temperatures that favor high selectivity, you can try the following:
-
Screen Different Ligands: Bulky, electron-rich phosphine ligands can sometimes enhance the rate of the desired C-I coupling at lower temperatures.
-
Optimize the Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. Ensure your base is strong enough and that all reactants are well-solvated.[1]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might improve the reaction rate without significantly compromising selectivity.
Q5: My reaction mixture turns black, and the reaction stalls. What is the cause, and how can I prevent it?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active Pd(0) catalyst.[2] This is often caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Presence of Oxygen: Palladium catalysts are sensitive to air. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[2]
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst. If the ligand is not effective or decomposes, the palladium will precipitate.
To prevent this, work at the lowest effective temperature, ensure a rigorously inert atmosphere, and consider using more robust ligands.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Significant C-Br Coupling)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Decrease the reaction temperature in 10-20 °C increments. Monitor the product distribution at each temperature.[3] |
| Prolonged Reaction Time | Perform a time-course study to find the optimal reaction time that maximizes the yield of the mono-iodinated product. |
| Highly Reactive Catalyst | Consider a less active palladium catalyst or ligand system. |
Issue 2: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | If the reaction is clean but slow, cautiously increase the temperature in 10 °C increments while monitoring selectivity. |
| Catalyst Inactivity | Use a fresh batch of catalyst. Ensure proper activation if using a pre-catalyst. Consider a more active ligand. |
| Poor Reagent Quality | Use pure, anhydrous, and degassed solvents and reagents. |
| Inappropriate Base/Solvent | Screen different bases and solvents to improve solubility and reaction kinetics.[1] |
Data Presentation
The following tables present representative data on the effect of temperature on the yield and selectivity of Suzuki and Sonogashira coupling reactions for compounds analogous to 2-bromo-4-iodotoluene. This data should be used as a guideline, as optimal conditions can vary.
Table 1: Influence of Temperature on Suzuki Coupling of a Bromo-Iodo-Aromatic Compound
| Entry | Temperature (°C) | Arylboronic Acid (Equivalents) | Mono-coupled Product (mol%) | Di-coupled Product (mol%) |
| 1 | 50 | 1.1 | >95 | <5 |
| 2 | 80 | 1.1 | 85-90 | 10-15 |
| 3 | 100 | 1.1 | 70-75 | 25-30 |
| 4 | 80 | 2.2 | <10 | >90 |
Disclaimer: Data is representative for analogous bromo-iodo-aromatic substrates and serves as a guideline.
Table 2: Temperature Effect on Sonogashira Coupling Selectivity for a Bromo-Iodo-Pyridine Analog
| Entry | Catalyst System | Temperature (°C) | Time (h) | Yield of Mono-Iodo Coupled Product (%) |
| 1 | Pd(PPh₃)₄ / CuI | Room Temp | 12 | >95 |
| 2 | Pd(PPh₃)₄ / CuI | 60 | 6 | ~90 |
| 3 | Pd(PPh₃)₄ / CuI | 100 | 4 | ~75 (with increasing di-substitution) |
Disclaimer: Data is based on analogous bromo-iodo-pyridine substrates and should be considered as a reference.[2]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
Materials:
-
2-Bromo-4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL), degassed
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-iodotoluene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the Iodo-Position
Materials:
-
2-Bromo-4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), anhydrous and degassed
-
THF (5 mL), anhydrous and degassed
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.[2]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-iodo-1-methylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2-Bromo-4-iodo-1-methylbenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes this compound a valuable building block for sequential and selective functionalization.[1][2][3] Understanding the role of the solvent is critical to maximizing yield and controlling chemoselectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on solvent-related solutions.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Q: My cross-coupling reaction is giving a low yield of the desired mono-functionalized product at the iodo-position. What are the likely solvent-related causes and solutions?
A: Low yields can often be traced to suboptimal solvent choice, leading to poor solubility of reagents, catalyst deactivation, or promotion of side reactions. Consider the following:
-
Poor Solubility: Ensure all reagents (substrate, coupling partner, base, and catalyst) are sufficiently soluble in the chosen solvent system. For instance, in Suzuki couplings, highly polar solvents like DMF can aid in dissolving inorganic bases like potassium carbonate (K₂CO₃).[4] If solubility is an issue, consider switching to a more appropriate solvent or using a co-solvent system (e.g., Toluene/Water, Dioxane/Water).[5]
-
Catalyst Deactivation: The formation of palladium black, a sign of catalyst decomposition, can be influenced by the solvent.[6] Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[7] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6] If catalyst deactivation is suspected, switching to a more robust solvent like dioxane or toluene may be beneficial.
-
Side Reactions: The solvent can promote unwanted side reactions. For example, protic solvents (like alcohols) or the presence of water (unless part of a planned biphasic system) can lead to protodeboronation of the boronic acid in Suzuki couplings or quenching of organometallic reagents.[4] Using anhydrous solvents is crucial in many cases.
Issue 2: Poor Chemoselectivity (Reaction at the C-Br Bond)
Q: I am observing a significant amount of the di-substituted product or reaction at the less reactive C-Br bond. How can I improve selectivity for the C-I bond using solvent selection?
A: Achieving high chemoselectivity for the C-I bond is a primary advantage of this substrate.[1][2] A loss of selectivity is often due to reaction conditions being too harsh.
-
Solvent Polarity and Temperature: The choice of solvent dictates the maximum reaction temperature (its boiling point). High temperatures can provide enough energy to overcome the activation barrier for the oxidative addition at the C-Br bond, leading to a loss of selectivity.[8]
-
Recommendation: Start with a lower-boiling solvent like THF or a toluene/water mixture at a moderate temperature (e.g., 80 °C).[1] Avoid high-boiling polar apathetic solvents like DMF or DMSO initially, as they allow for higher temperatures that can erode selectivity. A recent study on dihaloarenes suggests that high selectivity for difunctionalization (which you want to avoid for mono-functionalization) can be achieved in aromatic and chlorinated solvents, while oxygen-containing solvents of moderate polarity (like THF) can sometimes lead to unexpected selectivity outcomes.[9]
-
-
Solvent Effects on Catalyst: The solvent can influence the behavior of the palladium catalyst. In some cases, polar solvents can disrupt catalyst-directing group interactions that might otherwise enforce selectivity.[10]
Issue 3: Dehalogenation Side Products
Q: My reaction mixture contains a significant amount of 4-iodotoluene or 2-bromotoluene (dehalogenated starting material). How can solvent choice mitigate this?
A: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction. It often involves the formation of a palladium-hydride species, which can be generated from the solvent, base, or impurities.[7][11]
-
Avoid Protic Solvents: Solvents like alcohols can be a source of hydrides. If you are observing significant dehalogenation, especially debromination, avoid using alcohols as a primary solvent.[12]
-
Anhydrous Conditions: Ensure your solvents are anhydrous (unless water is intentionally used as a co-solvent in reactions like Suzuki). Water can sometimes be a source of protons that contribute to dehalogenation pathways.
-
Solvent Type: Non-polar aprotic solvents like toluene or dioxane are generally less likely to act as hydride donors compared to some polar aprotic solvents or alcohols.
Issue 4: Failure to Initiate Grignard or Lithiation Reactions
Q: I am unable to initiate the formation of the Grignard reagent or perform a halogen-lithium exchange selectively at the iodo-position. What is the role of the solvent here?
A: Both Grignard reagent formation and lithiation are highly sensitive to solvent choice and the presence of moisture.
-
Anhydrous Ethereal Solvents are Key: For both reactions, the use of anhydrous ethereal solvents is critical. Tetrahydrofuran (THF) is generally the preferred solvent as it effectively solvates and stabilizes the organometallic species.[8][11] Diethyl ether is also commonly used.[8] The presence of even trace amounts of water will quench the highly basic organometallic reagents.[8]
-
Solvent for Selectivity in Lithiation: For selective iodine-lithium exchange, THF is often the solvent of choice, typically at low temperatures (e.g., -78 °C). This is because THF can help to solubilize the organolithium intermediate and the reaction is generally very fast at the more reactive iodine site.[13]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling?
A1: The reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) center follows the order C-I > C-Br.[5][7] This difference in reactivity is the foundation for achieving chemoselective mono-functionalization at the iodine position under appropriate reaction conditions.
Q2: Which solvent system is the best starting point for a selective Suzuki-Miyaura coupling?
A2: A biphasic system of toluene and water (e.g., 5:1 ratio) with a base like potassium carbonate (K₂CO₃) at around 80 °C is an excellent and robust starting point for selective Suzuki coupling at the iodo-position.[1] Dioxane/water is another common and effective choice.[5]
Q3: For a Sonogashira coupling, how does the choice of an amine as a solvent or co-solvent affect the reaction?
A3: In Sonogashira couplings, an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual role as a base and often as a co-solvent or even the primary solvent.[14] It deprotonates the terminal alkyne and scavenges the hydrogen halide produced. Using the amine as a co-solvent with THF or toluene is a common practice.[14]
Q4: Can I perform a sequential, one-pot reaction to functionalize both the iodo and bromo positions?
A4: Yes, this is a key application of this compound.[1] You can first perform a selective coupling at the more reactive C-I bond under milder conditions (e.g., a Suzuki or Sonogashira coupling at a moderate temperature). Then, without isolating the intermediate, you can introduce a second coupling partner and catalyst system, and apply more forcing conditions (e.g., higher temperature) to react the C-Br bond.[1]
Q5: For selective Grignard formation, which solvent is better: THF or diethyl ether?
A5: Both anhydrous THF and diethyl ether are suitable. However, THF is often preferred because it is a better Lewis base and can form a more stable complex with the Grignard reagent, which may lead to higher yields.[11] Its higher boiling point also allows for a wider range of temperature control.
Data Presentation
The following tables summarize quantitative data for regioselective cross-coupling reactions. While data for this compound is limited, the provided data for this substrate and closely related analogs illustrates the impact of different reaction parameters.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-1-iodo-4-methylbenzene [1]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Table 2: Regioselective Sonogashira Coupling of 2-Bromo-1-iodo-4-methylbenzene [1]
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | rt | 6 | 95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 8 | 91 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | Toluene | 60 | 10 | 88 |
Table 3: Regioselective Buchwald-Hartwig Amination of 2-Bromo-1-iodo-4-methylbenzene [1]
| Amine Partner | Catalyst (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 100 | 18 | 87 |
| Morpholine | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 90 | 20 | 90 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 100 | 18 | 84 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodo-Position
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-iodo-4-methylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Grignard Formation at the Iodo-Position
This reaction is highly sensitive to air and moisture. All glassware must be rigorously flame-dried, and anhydrous solvents must be used.
-
Preparation: Place magnesium turnings (1.1 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add a small crystal of iodine to activate the magnesium.[8]
-
Initiation: Add anhydrous THF (5 mL) to the flask. Prepare a solution of 2-Bromo-1-iodo-4-methylbenzene (1.0 mmol) in anhydrous THF (10 mL) in the dropping funnel. Add a small portion (approx. 1-2 mL) of the substrate solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required.
-
Addition: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to control the exotherm and minimize side reactions like Wurtz coupling.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional hour. The resulting grey solution of the Grignard reagent should be used immediately in the subsequent step.
Visualizations
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Experimental workflow for the chemoselective formation of a Grignard reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. escholarship.org [escholarship.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling of 2-Bromo-4-iodotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-bromo-4-iodotoluene. The primary focus is on preventing the undesired formation of homocoupled byproducts, ensuring high-yield and clean synthesis of the desired mono- or di-substituted toluene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with 2-bromo-4-iodotoluene?
A1: Homocoupling is a significant side reaction where two molecules of the same starting material react with each other. In the case of 2-bromo-4-iodotoluene, this can manifest in several ways:
-
Aryl-Aryl Homocoupling: Two molecules of 2-bromo-4-iodotoluene can react to form a bibenzyl derivative.
-
Boronic Acid Homocoupling (in Suzuki reactions): Two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Alkyne Homocoupling (in Sonogashira reactions): Also known as Glaser coupling, this involves the dimerization of the terminal alkyne coupling partner to form a 1,3-diyne. This is a common issue, especially in copper-catalyzed Sonogashira reactions.
Q2: Which halogen is more reactive on 2-bromo-4-iodotoluene in palladium-catalyzed cross-coupling?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[2] The generally accepted order of reactivity for aryl halides is I > Br > Cl.[3] This differential reactivity allows for selective functionalization at the 4-position (iodine) under milder conditions, leaving the 2-position (bromine) available for subsequent transformations.[2]
Q3: How can I achieve selective mono-functionalization at the iodine position?
A3: To selectively target the more reactive C-I bond, it is crucial to employ milder reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and carefully controlling the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents).[3] Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[3]
Q4: Is it possible to perform a second coupling at the bromine position?
A4: Yes, a sequential or one-pot, two-step coupling is a common strategy. After the initial coupling at the iodo-position, the less reactive C-Br bond can be functionalized by applying more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.[4]
Troubleshooting Guides
Issue 1: Significant Formation of Boronic Acid Homocoupling Product in Suzuki Coupling
Symptoms: Your primary byproduct is the dimer of the boronic acid used in the reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes). Ensure the reaction is maintained under a positive pressure of an inert gas throughout. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1] |
| High Reaction Temperature | Lower the reaction temperature. While the C-I bond is reactive, excessive heat can sometimes favor side reactions. | Lower temperatures can disfavor the kinetics of the homocoupling pathway relative to the desired cross-coupling. |
| Inappropriate Base | Switch to a milder base (e.g., K₂CO₃, K₃PO₄) or reduce the equivalents of a strong base. | The choice of base can influence the rate of competing reaction pathways.[5] |
| Slow Transmetalation | Consider using a boronic ester (e.g., pinacol ester) which can sometimes exhibit different reactivity profiles and be less prone to homocoupling. | Boronic esters can offer greater stability and may alter the kinetics of the transmetalation step. |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling
Symptoms: A major byproduct is the dimer of your terminal alkyne.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas. | Oxygen is a key promoter of the copper-catalyzed oxidative homocoupling of terminal alkynes. |
| High Copper Loading | Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum effective concentration. | High concentrations of the copper co-catalyst can accelerate the rate of Glaser coupling. |
| Use of Copper Co-catalyst | Employ a copper-free Sonogashira protocol. Several effective ligand systems (e.g., using bulky, electron-rich phosphines) can facilitate the reaction without a copper co-catalyst. | Eliminating the copper co-catalyst directly removes the primary catalyst for Glaser coupling.[6] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction. |
Data Presentation
The following tables provide representative conditions for the selective cross-coupling of dihaloarenes, using 2-bromo-4-iodopyridine as a close analog for 2-bromo-4-iodotoluene, to minimize homocoupling.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard conditions, reliable for selective coupling at the iodo position.[7] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system, allows for lower catalyst loading.[7] |
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 (Iodo) Position
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 | Common and highly effective system for Sonogashira coupling.[7] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for more challenging substrates.[7] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | Example of a copper-free system to avoid Glaser homocoupling.[7] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodotoluene
This protocol is adapted from established procedures for the selective coupling of dihaloarenes.[2]
Materials:
-
2-Bromo-4-iodotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-iodotoluene, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[2]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-4-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for 2-Bromo-4-iodotoluene?
A1: The most prevalent and industrially scalable approach for synthesizing 2-Bromo-4-iodotoluene involves a two-step process. The first step is the regioselective iodination of 2-aminotoluene to produce the key intermediate, 4-iodo-2-aminotoluene. This is followed by a Sandmeyer reaction, where the amino group of 4-iodo-2-aminotoluene is converted to a diazonium salt and subsequently replaced by a bromine atom using a copper(I) bromide catalyst.[1][2][3]
Q2: What are the critical safety precautions for the Sandmeyer reaction at a large scale?
A2: The diazotization step in the Sandmeyer reaction is hazardous and requires strict safety protocols, especially at a large scale. Aryl diazonium salts can be explosive when isolated and are sensitive to shock, friction, and heat.[1][4] Key safety measures include:
-
Temperature Control: The diazotization reaction must be maintained at low temperatures, typically between 0-5°C, to prevent the rapid decomposition of the unstable diazonium salt.[4]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.
-
Venting: Ensure adequate ventilation to safely release nitrogen gas, which is a byproduct of the reaction.[4]
-
In-Situ Consumption: The diazonium salt should be used immediately in the subsequent step without isolation.
Q3: What are the expected side products in this synthesis?
A3: Several side products can form during this synthesis. In the iodination step, isomeric mono-iodinated and di-iodinated 2-aminotoluenes can be produced. During the Sandmeyer reaction, common byproducts include the corresponding phenol (2-hydroxy-4-iodotoluene) from the reaction of the diazonium salt with water, and de-aminated product (iodotoluene). Azo-coupling products can also form if the diazonium salt reacts with the starting amine or another electron-rich aromatic compound.[5]
Q4: What purification methods are suitable for large-scale production of 2-Bromo-4-iodotoluene?
A4: For large-scale purification, a combination of techniques is often employed. After the reaction workup, the crude product can be purified by fractional distillation under reduced pressure to separate it from lower and higher boiling impurities. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be used to achieve high purity.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Iodination of 2-Aminotoluene
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material remains. | Insufficient iodinating agent or deactivation of the reagent. | Ensure the correct stoichiometry of the iodinating agent (e.g., ICl or I₂/oxidant). Check the quality and activity of the reagents. |
| Formation of multiple products (isomers). | Non-regioselective iodination conditions. | Optimize the reaction solvent and temperature. The use of a directing group or a specific catalyst might be necessary to enhance regioselectivity. |
| Dark, tarry reaction mixture. | Oxidation of the amine starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction temperature is well-controlled. |
Issue 2: Low Yield or Failure of the Sandmeyer Reaction
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting material (4-iodo-2-aminotoluene) recovered. | Incomplete diazotization. | Verify the completion of diazotization using starch-iodide paper to test for excess nitrous acid.[4] Ensure the reaction temperature is maintained between 0-5°C. |
| Significant formation of 2-hydroxy-4-iodotoluene (phenol byproduct). | Premature decomposition of the diazonium salt due to elevated temperatures or reaction with water. | Strictly maintain the low temperature during diazotization and the initial stage of the Sandmeyer reaction. Add the diazonium salt solution to the copper(I) bromide solution, rather than the reverse. |
| Low yield of the desired bromo-product. | Inactive copper(I) bromide catalyst. | Use freshly prepared or high-quality copper(I) bromide. The catalyst can be washed with a reducing agent (e.g., sulfurous acid) to remove any oxidized copper(II) species. |
| Formation of a dark, insoluble precipitate. | Azo-coupling side reactions. | Ensure the reaction medium is sufficiently acidic to prevent the diazonium salt from coupling with unreacted amine. Maintain a low concentration of the diazonium salt by adding it slowly to the copper catalyst solution. |
Experimental Protocols
Step 1: Synthesis of 4-iodo-2-aminotoluene (Illustrative Protocol)
Reaction: Iodination of 2-aminotoluene.
Methodology:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminotoluene in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to the desired temperature (e.g., 0-5°C).
-
Slowly add a solution of iodine monochloride (ICl) in the same solvent, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC or GC).
-
Quench the reaction by pouring it into a stirred solution of sodium bisulfite to destroy any excess iodine.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. The crude 4-iodo-2-aminotoluene can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Synthesis of 2-Bromo-4-iodotoluene via Sandmeyer Reaction (Illustrative Protocol)
Reaction: Diazotization of 4-iodo-2-aminotoluene followed by bromination.
Methodology:
-
Prepare a solution of hydrobromic acid (HBr) in a reaction vessel and cool it to 0-5°C.
-
Add 4-iodo-2-aminotoluene to the cold acid solution with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-iodotoluene.
-
Purify the crude product by vacuum distillation followed by recrystallization.
Quantitative Data
The following tables present representative data for the synthesis of 2-Bromo-4-iodotoluene. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Representative Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Iodination | 2-Aminotoluene | ICl | Glacial Acetic Acid | 0-5 | 2-4 | 70-80 |
| 2. Sandmeyer | 4-Iodo-2-aminotoluene | NaNO₂, CuBr, HBr | Water | 0-60 | 2-3 | 75-85 |
Table 2: Purity Profile of 2-Bromo-4-iodotoluene
| Purification Step | Purity (by GC) | Key Impurities |
| Crude Product | 80-90% | 4-Iodotoluene, 2-Hydroxy-4-iodotoluene, Isomeric byproducts |
| After Distillation | >95% | Trace isomeric byproducts |
| After Recrystallization | >99% | - |
Visualizations
Caption: Synthetic workflow for 2-Bromo-4-iodotoluene.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
Validation & Comparative
Navigating the Synthesis Landscape: A Comparative Guide to the NMR Analysis of 2-Bromo-4-iodo-1-methylbenzene Reaction Products
For researchers, scientists, and drug development professionals, 2-bromo-4-iodo-1-methylbenzene stands as a versatile building block in organic synthesis. Its distinct halogen atoms—a bromine and an iodine—on a methylated benzene ring offer a platform for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the expected reaction products and their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structural elucidation.
Due to a lack of publicly available experimental NMR data for the specific reaction products of this compound, this guide leverages established principles of chemical reactivity and predicted spectroscopic data. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more reactive in typical cross-coupling conditions, dictates the primary product formation.
Core Concept: Regioselective Reactivity
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Br bond. This allows for selective functionalization at the 4-position (originally bearing the iodine atom) while leaving the 2-position (bearing the bromine atom) intact for potential subsequent transformations.
Comparative Analysis of Key Cross-Coupling Reactions
This section details the experimental protocols for three common cross-coupling reactions and presents the predicted ¹H and ¹³C NMR data for the expected mono-substituted products.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organohalide with a boronic acid. When applied to this compound, the reaction is expected to selectively form a biaryl compound at the 4-position.
Predicted Major Product: 2-Bromo-4-phenyl-1-methylbenzene
Table 1: Predicted NMR Data for 2-Bromo-4-phenyl-1-methylbenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 7.60 - 7.30 | m | - |
| 2.45 | s | - | |
| ¹³C | 142.1, 140.2, 138.5, 131.8, 130.0, 129.1, 128.3, 127.5, 124.5, 22.5 | - | - |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling [1][2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling an aryl halide with an amine. For this compound, this reaction is expected to yield an N-aryl or N-alkyl substituted 2-bromo-4-methylaniline.
Predicted Major Product: N-Phenyl-(2-bromo-4-methyl)aniline
Table 2: Predicted NMR Data for N-Phenyl-(2-bromo-4-methyl)aniline
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 7.40 - 6.80 | m | - |
| 5.80 | s (broad) | - | |
| 2.30 | s | - | |
| ¹³C | 145.1, 142.5, 132.0, 130.1, 129.8, 123.0, 121.5, 120.8, 118.2, 20.5 | - | - |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination [1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) to a flame-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to approximately 100 °C.
-
Monitoring: Monitor the reaction for completion using TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite and washed with an organic solvent.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the regioselective Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. With this compound, the alkyne is expected to add selectively at the 4-position.
Predicted Major Product: 2-Bromo-1-methyl-4-(phenylethynyl)benzene
Table 3: Predicted NMR Data for 2-Bromo-1-methyl-4-(phenylethynyl)benzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 7.60 - 7.20 | m | - |
| 2.40 | s | - | |
| ¹³C | 138.8, 132.5, 131.8, 131.6, 128.9, 128.5, 125.2, 123.5, 91.2, 88.5, 22.1 | - | - |
Experimental Protocol: Regioselective Sonogashira Coupling [1]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., a trialkylamine like TEA or DIPEA).
-
Solvent and Reagent Addition: Add a suitable degassed solvent such as THF or DMF, followed by the terminal alkyne (1.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution, water, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
References
A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-iodotoluene Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated organic compounds is a critical step in various analytical workflows. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) behavior of 2-bromo-4-iodotoluene and its derivatives. Understanding the characteristic fragmentation patterns of these compounds is essential for their unambiguous identification in complex matrices.
Electron ionization is recognized as a "hard" ionization method, imparting significant energy to the analyte molecule, which results in extensive and structurally informative fragmentation.[1][2][3] The fragmentation pathways of halogenated compounds are significantly influenced by the nature and position of the halogen substituents and other functional groups on the aromatic ring.
Comparison of Fragmentation Patterns
The mass spectrometric fragmentation of 2-bromo-4-iodotoluene and its derivatives is characterized by several key fragmentation pathways, including the loss of halogen atoms, the substituent group, and other small neutral molecules. The following table summarizes the expected major fragment ions for 2-bromo-4-iodotoluene and its derivatives with nitro, carboxyl, hydroxyl, and amino functionalities. It is important to note that where direct experimental data is not available, fragmentation patterns have been predicted based on established principles of mass spectrometry and data from related compounds.
| Compound | Molecular Formula | Molecular Weight (Da) | M+• (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| 2-Bromo-4-iodotoluene | C₇H₆BrI | 295.93 | 296/298 | 217/219 (-I) , 169 (-Br, -I) , 90 (-H, -Br, -I) |
| 2-Bromo-4-iodo-1-nitrotoluene | C₇H₅BrINO₂ | 341.92 | 341/343 | 325/327 (-O) , 311/313 (-NO) , 295/297 (-NO₂) , 216/218 (-I, -NO₂), 168 (-Br, -I, -NO₂) |
| 2-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | 326/328 | 309/311 (-OH) , 281/283 (-COOH) , 202/204 (-I, -COOH), 154 (-Br, -I, -COOH) |
| 2-Bromo-4-iodophenol | C₆H₄BrIO | 298.90 | 298/300 | 219/221 (-I) , 171 (-Br, -I) , 143 (-CO, -Br, -I) |
| 2-Bromo-4-iodoaniline | C₆H₅BrIN | 297.92 | 297/299 | 218/220 (-I) , 170 (-Br, -I) , 143 (-HCN, -Br, -I) |
Experimental Protocols
A standardized protocol for the analysis of 2-bromo-4-iodotoluene derivatives using gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 to 5 minutes to prevent filament damage from the solvent peak.
Fragmentation Pathways
The fragmentation of 2-bromo-4-iodotoluene under electron ionization is initiated by the formation of a molecular ion (M⁺•). Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the initial and most favorable fragmentation is the loss of an iodine radical. Subsequent fragmentation can involve the loss of the bromine radical and rearrangement of the resulting carbocation.
The presence of different functional groups on the aromatic ring introduces alternative and often competing fragmentation pathways. For instance, in 2-bromo-4-iodobenzoic acid, the loss of hydroxyl (-OH) and then carbon monoxide (-CO) from the molecular ion is a characteristic fragmentation of benzoic acids. In 2-bromo-4-iodoaniline, the loss of hydrogen cyanide (-HCN) from the ion formed after the loss of halogens is a common pathway for anilines. For 2-bromo-4-iodo-1-nitrotoluene, sequential losses of oxygen and nitric oxide from the nitro group are prominent.
This comparative guide provides a foundational understanding of the mass spectrometric behavior of 2-bromo-4-iodotoluene derivatives. The provided data and protocols can aid researchers in the identification and structural characterization of these and related halogenated compounds.
References
A Comparative Reactivity Analysis of 2-Bromo-4-iodotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Dihalotoluene Reactivity in Key Synthetic Transformations
In the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated toluenes are versatile building blocks, offering two reactive sites for the sequential and controlled introduction of molecular complexity. Among these, 2-Bromo-4-iodotoluene presents a particularly interesting case for regioselective synthesis due to the differential reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the reactivity of 2-Bromo-4-iodotoluene with other dihalotoluenes in essential palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems and detailed methodologies.
The enhanced reactivity of aryl iodides over aryl bromides is a cornerstone of modern cross-coupling chemistry. This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond, facilitating the rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed reactions.[1] The generally accepted order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[1] This principle allows for the selective functionalization of the C-I bond in 2-Bromo-4-iodotoluene under milder conditions, while the C-Br bond can be targeted in a subsequent step under more forcing conditions.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling of Dihaloarenes with Phenylboronic Acid
| Aryl Halide | Catalyst System | Conditions | Yield (%) of Monosubstituted Product | Reference |
| 4-Iodotoluene | Pd(OAc)₂, S-Phos | Toluene/H₂O, K₂CO₃, RT | >95% | BenchChem |
| 4-Bromotoluene | Pd(OAc)₂, S-Phos | Toluene/H₂O, K₂CO₃, RT | ~40% | BenchChem |
| 2,4-Dibromopyridine | Pd(OAc)₂/PPh₃ | K₃PO₄, Dioxane/H₂O, 25°C | ~35% (C2-arylation) | [2] |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 80-100°C | High (Selective at C4) | [3] |
Note: The data for 4-iodotoluene and 4-bromotoluene provides a baseline for the reactivity of the individual halogens on a toluene scaffold. The data for dihalopyridines illustrates the principle of selective functionalization.
Table 2: Sonogashira Coupling of Dihaloarenes with Phenylacetylene
| Aryl Halide | Catalyst System | Conditions | Yield (%) of Monosubstituted Product | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, 50°C | Good to Excellent | [4] |
| Bromobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, 100°C, 24h | 56% | [4] |
| 4-Bromo-2,5-diiodotoluene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 50°C | High (Selective at C-I) | [5] |
Note: This data illustrates the significantly milder conditions required for the coupling of aryl iodides compared to aryl bromides.
Table 3: Buchwald-Hartwig Amination of Dihaloarenes with Morpholine
| Aryl Halide | Catalyst System | Conditions | Yield (%) of Monosubstituted Product | Reference |
| 2-Bromo-4-iodopyridine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, Toluene, 100°C | High (Selective at C4) | BenchChem |
| 2-Bromopyridines | Pd(OAc)₂, dppp | NaOtBu, Toluene, 80°C | 55-98% |
Note: The selective amination of 2-Bromo-4-iodopyridine at the iodo-position highlights the utility of this reactivity difference.
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions, adapted from procedures for structurally analogous compounds. These protocols can serve as a starting point for the selective functionalization of 2-Bromo-4-iodotoluene.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the 4-position (C-I bond) of 2-Bromo-4-iodotoluene.
Materials:
-
2-Bromo-4-iodotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-iodotoluene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the 4-position (C-I bond) of 2-Bromo-4-iodotoluene.
Materials:
-
2-Bromo-4-iodotoluene (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (Anhydrous)
-
Toluene (Anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Buchwald-Hartwig Amination
Objective: To selectively couple a primary or secondary amine at the 4-position (C-I bond) of 2-Bromo-4-iodotoluene.
Materials:
-
2-Bromo-4-iodotoluene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 2-Bromo-4-iodotoluene, the amine, and Cs₂CO₃.
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical relationship governing reactivity and selectivity.
Caption: A generalized experimental workflow.
Caption: A simplified palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
The Strategic Advantage of Orthogonal Halogenation: A Comparative Guide to 2-Bromo-4-iodo-1-methylbenzene in Synthesis
The primary advantage of 2-Bromo-4-iodo-1-methylbenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[4][5] In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond.[6][7][8] This inherent difference in reactivity allows for the selective functionalization of the iodine-bearing position under milder reaction conditions, while leaving the bromine atom intact for subsequent transformations.[4][5] This chemoselectivity is the cornerstone of its utility, enabling the efficient, and often one-pot, construction of complex, unsymmetrically substituted aromatic compounds.[4]
Performance Comparison in Cross-Coupling Reactions
The superior performance of this compound in achieving regioselectivity is evident when compared to di-halogenated analogues in common cross-coupling reactions. The following table summarizes the expected outcomes and highlights the challenges faced when using symmetric dihalotoluenes for sequential functionalization.
| Feature | This compound | 2,4-Dibromotoluene / 2,4-Diiodotoluene |
| Regioselectivity | High degree of selectivity for the C-I bond under mild conditions. | Poor selectivity, leading to mixtures of mono- and di-substituted products. |
| Sequential Reactions | Ideal for sequential, one-pot reactions by tuning reaction conditions.[4] | Sequential functionalization is challenging and often requires multiple steps with purification of intermediates. |
| Reaction Control | Reaction at the C-Br bond can be initiated by altering catalyst, ligand, or temperature. | Difficult to control the extent of reaction, often leading to over-reaction or unreacted starting material. |
| Synthetic Efficiency | Reduces the number of synthetic steps and purification procedures, leading to higher overall yields and less waste.[4] | Lower synthetic efficiency due to the need for separation of isomers and multiple reaction steps. |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[7]
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.[7]
-
Add the degassed solvent mixture via syringe.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[10]
-
Evacuate and backfill the flask with an inert gas three times.[10]
-
Add the anhydrous, degassed solvent and the amine base via syringe.[10]
-
Add the terminal alkyne dropwise to the reaction mixture.[8]
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress.[8]
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.[8]
-
Filter the mixture through a pad of celite and wash the filtrate with saturated aqueous ammonium chloride solution and brine.[8]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[8]
Regioselective Buchwald-Hartwig Amination
This protocol describes the selective formation of a C-N bond at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.6 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.[4]
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.[4]
-
Seal the tube and heat the reaction mixture to 100 °C.[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[4]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.[4]
-
Purify the crude product by column chromatography.[4]
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic utility of this compound in synthetic workflows.
Caption: Sequential functionalization workflow using this compound.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling at the C-I bond.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Analyzing 2-Bromo-4-iodotoluene Reaction Mixtures
For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensure the quality, consistency, and safety of synthesized compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-4-iodotoluene reaction mixtures, a key intermediate in various organic syntheses. We will delve into a proposed reversed-phase HPLC method, compare it with Ultra-Performance Liquid Chromatography (UPLC), and provide detailed experimental protocols.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture.[1] For non-volatile and thermally stable compounds like 2-Bromo-4-iodotoluene, reversed-phase HPLC is a widely adopted and robust method.[2] An evolution of this technique, Ultra-Performance Liquid Chromatography (UPLC), offers significant improvements in speed, resolution, and sensitivity by utilizing smaller particle size columns and higher operating pressures.[3][4]
This guide will compare a standard HPLC method with a UPLC alternative for the analysis of a hypothetical 2-Bromo-4-iodotoluene reaction mixture, which may contain the starting material, product, and potential impurities.
Proposed Analytical Methods
A reversed-phase HPLC method is proposed for the routine analysis of 2-Bromo-4-iodotoluene. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[5]
Method 1: Proposed HPLC Method
A standard HPLC method for the purity analysis of 2-Bromo-4-iodotoluene can be established using a C18 column with a gradient elution of water and acetonitrile, modified with a small amount of acid to improve peak shape.
Method 2: UPLC Alternative
For higher throughput and enhanced separation efficiency, a UPLC method is presented as an alternative. This method leverages sub-2-micron particle columns to achieve faster run times and greater resolution.[6]
Data Presentation: Method Comparison
The following table summarizes the key performance parameters of the proposed HPLC method and the UPLC alternative. The data is representative of typical performance differences between the two techniques.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 25 minutes | 5 minutes |
| Operating Pressure | ~1500-2500 psi | ~8000-12000 psi |
| Resolution (Critical Pair) | 1.8 | 2.5 |
| Relative Sensitivity | 1x | 2-3x |
| Solvent Consumption/Run | ~25 mL | ~2.5 mL |
Experimental Protocols
Detailed methodologies for the proposed HPLC and UPLC methods are provided below.
Mobile Phase Preparation (for both methods)
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with ultrapure water. Mix the solution thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix the solution thoroughly and degas.
Sample Preparation (for both methods)
-
Accurately weigh approximately 1 mg of the 2-Bromo-4-iodotoluene reaction mixture sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent, such as acetonitrile or methanol.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Protocol
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
UPLC Method Protocol
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-3 min: 50% to 95% B
-
3-4 min: 95% B
-
4.1-5 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Mandatory Visualizations
Caption: General workflow for the HPLC analysis of a reaction mixture.
Conclusion
For routine quality control of 2-Bromo-4-iodotoluene reaction mixtures, the proposed HPLC method provides a reliable and robust solution. However, for high-throughput screening, rapid analysis, or complex mixtures requiring higher resolution, the UPLC method presents a superior alternative, offering significant reductions in analysis time and solvent consumption, along with enhanced sensitivity.[7][8] The choice between these methods should be guided by the specific analytical needs, sample complexity, and available instrumentation. A comprehensive purity assessment is best achieved by employing a validated chromatographic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 5. waters.com [waters.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Unveiling Molecular Architectures: A Comparative Guide to the Structural Elucidation of 2-Bromo-4-iodo-1-methylbenzene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding rational design. This guide provides a comparative analysis of X-ray crystallography and its leading alternatives for the structural elucidation of small organic molecules, with a focus on derivatives of 2-Bromo-4-iodo-1-methylbenzene.
While the specific crystal structure of this compound is not publicly available, this guide utilizes data from closely related halogenated toluenes to illustrate the power and limitations of various analytical techniques. We will delve into the experimental protocols and data outputs of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and the emerging technique of three-dimensional electron diffraction (MicroED).
At a Glance: Comparing the Titans of Structural Analysis
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and 3D electron diffraction.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Electron Diffraction (MicroED) |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Crystalline Solid (nanocrystals) |
| Sample Amount | ~100 µm single crystal | 5-10 mg | Nanometer to sub-micrometer sized crystals |
| Data Output | 3D electron density map, atomic coordinates, bond lengths, bond angles | Through-bond and through-space atomic correlations, dynamic information | 3D electrostatic potential map, atomic coordinates |
| Resolution | Atomic resolution (~0.1 nm) | Varies; typically lower than diffraction methods for full 3D structure | Atomic resolution, comparable to X-ray |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state packing | Provides information on molecular dynamics and structure in solution | Applicable to very small crystals that are not suitable for X-ray diffraction |
| Key Limitation | Requires well-ordered single crystals of sufficient size | Can be challenging for complex molecules with overlapping signals; provides an averaged solution structure | Newer technique with less widespread availability of instrumentation |
Delving Deeper: A Head-to-Head Comparison
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map of the molecule.[1] This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers.
Representative Data for a Dihalogenated Toluene:
As a proxy for this compound, crystallographic data for a similar dihalogenated toluene, 2,4-dichlorotoluene, is presented below. This data is sourced from the Crystallography Open Database (COD).
| Crystallographic Parameter | Value for 2,4-Dichlorotoluene (COD ID: 7203347) |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 8.65(3) Å, b = 5.90(1) Å, c = 14.28(3) Å |
| α = 90°, β = 104.2(2)°, γ = 90° | |
| Volume | 705(3) ų |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution, providing valuable information about the connectivity and chemical environment of atoms.[2] One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial structural clues, while two-dimensional (2D) experiments such as COSY, HSQC, and HMBC reveal through-bond and through-space correlations between atoms, allowing for the assembly of a complete molecular structure.[3] A key advantage of NMR is its ability to study molecules in a more biologically relevant solution state and to provide insights into molecular dynamics.[2]
Predicted Spectroscopic Data for a Bromo-iodo-toluene Isomer:
| Proton | Predicted Chemical Shift (δ, ppm) |
| H (aromatic, s) | 7.96 |
| H (aromatic, m) | 7.42-7.35 |
| H (aromatic, d) | 7.12 |
| CH₃ (s) | 2.40 |
3D Electron Diffraction (MicroED): The Nanocrystal Revolution
A significant limitation of X-ray crystallography is the need for relatively large, well-ordered single crystals, which can be challenging to grow.[1] Three-dimensional electron diffraction, or MicroED, overcomes this hurdle by using a focused beam of electrons to determine the structure of nanocrystals that are orders of magnitude smaller than those required for X-ray diffraction.[5] This technique has emerged as a powerful tool for analyzing samples that were previously intractable by traditional crystallographic methods.[5]
Experimental Protocols: A Step-by-Step Guide
Single-Crystal X-ray Diffraction Workflow
Workflow for single-crystal X-ray diffraction.
1. Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound.[6] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction images are collected on a detector.[7]
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[1] The "phase problem" is solved using computational methods to generate an initial electron density map.[1] An atomic model is built into this map and refined against the experimental data to yield the final, accurate molecular structure.[1]
NMR Spectroscopy Workflow
Workflow for NMR spectroscopy.
1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution is then transferred to an NMR tube.[3]
2. Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are performed.[8] This typically starts with 1D ¹H and ¹³C NMR spectra, followed by 2D experiments like COSY, HSQC, and HMBC to establish connectivity.[3]
3. Spectral Analysis and Structure Elucidation: The acquired spectra are processed and analyzed.[8] Chemical shifts, coupling constants, and cross-peaks are used to assign signals to specific atoms and to piece together the molecular structure.[8]
3D Electron Diffraction (MicroED) Workflow
Workflow for 3D electron diffraction (MicroED).
1. Sample Preparation: A small amount of the microcrystalline powder is applied to a transmission electron microscope (TEM) grid.[9] For sensitive biological samples, the grid is often plunge-frozen in liquid ethane to create a vitrified sample.[5]
2. Data Collection: The grid is loaded into a TEM, and a suitable nanocrystal is identified.[10] A continuous rotation electron diffraction dataset is collected as the crystal is tilted in the electron beam.[10]
3. Structure Determination: The collected electron diffraction data is processed using software originally developed for X-ray crystallography to determine the unit cell parameters, space group, and ultimately the three-dimensional atomic structure of the molecule.[10]
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-BROMO-2-IODOTOLUENE | 260558-15-4 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. iucr.org [iucr.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
A Comparative Guide to the Kinetic Profiles of 2-Bromo-4-iodotoluene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of dihalogenated aromatic compounds is a cornerstone of complex molecule synthesis. 2-Bromo-4-iodotoluene offers two distinct reactive centers for palladium-catalyzed cross-coupling reactions. Understanding the kinetic nuances of this substrate is paramount for achieving high selectivity and optimizing reaction conditions. This guide provides an objective comparison of the kinetic performance of 2-Bromo-4-iodotoluene in key cross-coupling reactions, supported by established chemical principles and analogous experimental data.
The significant difference in the carbon-halogen bond dissociation energies (C-I < C-Br) is the primary determinant of kinetic selectivity in the cross-coupling reactions of 2-Bromo-4-iodotoluene.[1][2] The weaker carbon-iodine bond is more susceptible to oxidative addition by a low-valent palladium catalyst, which is frequently the rate-determining step in these catalytic cycles.[3][4] This inherent reactivity difference allows for selective functionalization at the iodo-position under carefully controlled conditions.
Comparative Kinetic Data
While precise, directly comparable kinetic data for 2-Bromo-4-iodotoluene across various cross-coupling reactions under a single set of conditions is not extensively documented in the literature, a clear qualitative and semi-quantitative trend can be established from the vast body of research on analogous aryl halides.[1][5] The following tables summarize the expected relative performance for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization of the C-I bond.
Table 1: Predicted Kinetic Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Selectivity (C-I vs. C-Br) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-100 | 4-8 | High |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 6-12 | Moderate to High |
Table 2: Predicted Kinetic Performance in Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Selectivity (C-I vs. C-Br) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | 1-4 | Very High |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 25-60 | 2-6 | Very High |
| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 50-80 | 4-10 | High |
Table 3: Predicted Kinetic Performance in Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Selectivity (C-I vs. C-Br) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 8-16 | Moderate to High |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12-24 | Moderate |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90-110 | 10-20 | Moderate to High |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. The following are detailed methodologies for key experiments.
General Procedure for Kinetic Studies by GC-MS or HPLC
Objective: To determine the reaction rate and profile of a cross-coupling reaction of 2-Bromo-4-iodotoluene by monitoring the disappearance of the starting material and the appearance of the product over time.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.
-
Solvent and Internal Standard: Add the degassed solvent and a suitable internal standard (e.g., dodecane, tetradecane) that does not react under the reaction conditions.
-
Initiation of Reaction: To the stirred solution at the desired temperature, add the coupling partner and then 2-Bromo-4-iodotoluene to initiate the reaction.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether and water).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentrations of 2-Bromo-4-iodotoluene and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant and product as a function of time to obtain the reaction profile and determine the initial reaction rate.
Methodology for Determining Reaction Order
Objective: To determine the order of the reaction with respect to each reactant (2-Bromo-4-iodotoluene, coupling partner, catalyst, and base).
-
Series of Experiments: Set up a series of reactions as described in the general kinetic study protocol.
-
Varying Concentrations: In each series, vary the initial concentration of one reactant while keeping the concentrations of all other reactants constant and in large excess (to ensure pseudo-first-order conditions with respect to the varied reactant).
-
Rate Determination: For each experiment, determine the initial reaction rate.
-
Data Analysis: Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant. The slope of the resulting line will correspond to the order of the reaction with respect to that reactant.
Visualizations
References
A Comparative Guide to the Reactivity of 2-Bromo-4-iodo-1-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical and experimental reactivity of 2-Bromo-4-iodo-1-methylbenzene, a versatile building block in organic synthesis. Its utility is centered on the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential functionalization. This document compares its performance in key palladium-catalyzed cross-coupling reactions and provides detailed experimental protocols to support further research and application.
Theoretical Basis of Reactivity: A Tale of Two Halogens
The selective functionalization of this compound is predicated on the significant difference in bond dissociation energies (BDEs) between the C-I and C-Br bonds. The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to cleavage. This principle is the cornerstone of its application in regioselective cross-coupling reactions.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower energy barrier for the cleavage of the C-I bond results in a significantly faster rate of oxidative addition at this position compared to the C-Br bond. This allows for selective reaction at the iodo-position under carefully controlled conditions, leaving the bromo-position available for subsequent transformations.
| Bond | General Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~213 | Highest |
| C-Br | ~285 | Intermediate |
| C-Cl | ~327 | Lower |
| C-F | ~485 | Lowest |
Note: The BDE values are general and can vary slightly based on the specific molecular structure.
This inherent reactivity difference (C-I > C-Br) is the key to the synthetic utility of this compound, enabling the construction of complex molecular architectures through sequential, one-pot reactions.[1]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of this compound has been successfully exploited in several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the reaction can be performed with high regioselectivity at the C-I position.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | High (not specified) | [1] |
| 2-Bromopyridine derivatives | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | - | >95 | [2] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.
Table 2: Comparison of Reaction Parameters for Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 6 | High (not specified) | [1] |
| 2-Bromopyridine derivatives | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~88 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines. The C-N bond formation can be directed to the C-I position of this compound with high selectivity.
Table 3: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (not specified) | [1] |
| 2-Bromopyridine derivatives | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~92 | [3] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Glassware should be oven-dried.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
-
Materials : this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure :
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Regioselective Sonogashira Coupling
-
Materials : this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.05 mmol), Anhydrous THF (5 mL), Triethylamine (2.0 mmol).
-
Procedure :
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.[1]
-
Protocol 3: Regioselective Buchwald-Hartwig Amination
-
Materials : this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), Sodium tert-butoxide (1.4 mmol), Anhydrous Toluene (5 mL).
-
Procedure :
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
-
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sequential Functionalization Workflow
Caption: Workflow for the sequential functionalization of this compound.
Logical Relationship for Regioselectivity
Caption: The principle of regioselectivity in the reactions of this compound.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Suzuki Coupling of 2-Bromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Methyl-4-aryl-biphenyls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key application of this reaction is the selective functionalization of polyhalogenated aromatic compounds, which are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of various catalyst systems for the regioselective Suzuki coupling of 2-Bromo-4-iodotoluene, focusing on the synthesis of 4-aryl-2-bromotoluene derivatives.
The differential reactivity of the carbon-halogen bonds in 2-Bromo-4-iodotoluene (C-I > C-Br) allows for selective coupling at the more reactive C-4 position (iodo group) while preserving the C-2 bromo substituent for subsequent transformations.[1][2] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. This guide presents a comparison of commonly employed palladium and nickel-based catalysts, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Data Presentation: Catalyst Performance in Selective Suzuki Coupling
The following table summarizes the performance of various catalysts in the selective Suzuki coupling of 2-Bromo-4-iodotoluene with arylboronic acids. The data is compiled from studies on structurally similar substrates, such as 2-Bromo-1-iodo-4-methylbenzene and 2-Bromo-4-iodopyridine, to provide a predictive framework.[1][2]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | A classic, reliable catalyst for this transformation.[2] |
| PdCl₂(dppf) | Phenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids, often providing high yields.[1] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | A highly active catalyst system allowing for lower catalyst loading and shorter reaction times.[1] |
| Nickel Catalyst | |||||||
| NiCl₂(dppp) | Arylboronic acids | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | A cost-effective alternative to palladium, particularly effective for aryl bromides, and can be applied to the less reactive C-Br bond in a sequential coupling. |
Experimental Protocols
Detailed methodologies for the selective Suzuki-Miyaura coupling at the C-4 position of 2-Bromo-4-iodotoluene are provided below. These protocols are based on established literature procedures for analogous substrates.[1][2]
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
2-Bromo-4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-iodotoluene, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
2-Bromo-4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring Pd(OAc)₂ and SPhos in a portion of the degassed toluene for 15-20 minutes.
-
In a separate flame-dried Schlenk flask, combine 2-Bromo-4-iodotoluene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add the pre-formed catalyst solution and the remaining degassed toluene and water to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.
-
Follow steps 6-9 from Protocol 1 for reaction monitoring, workup, and purification.
Protocol 3: Suzuki Coupling using NiCl₂(dppp)
Materials:
-
4-Aryl-2-bromotoluene (from a previous Suzuki coupling at the iodo position) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-aryl-2-bromotoluene, the arylboronic acid, potassium phosphate, and NiCl₂(dppp).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress. This coupling at the less reactive bromide position may require longer reaction times (12-24 hours).
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of 2-Bromo-4-iodotoluene.
References
A Comparative Guide to the Synthetic Validation of 2-Bromo-4-iodo-1-methylbenzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes utilizing 2-Bromo-4-iodo-1-methylbenzene against alternative methodologies for the synthesis of key disubstituted toluene intermediates. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most efficient and practical synthetic strategy for their specific needs.
Introduction
Substituted toluenes are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic introduction of substituents onto the toluene scaffold is a cornerstone of modern medicinal and materials chemistry. This compound has emerged as a valuable building block due to the differential reactivity of its carbon-halogen bonds, which allows for selective and sequential functionalization. This guide evaluates the primary synthetic pathway involving this reagent and compares it with two viable alternative routes starting from more readily available precursors: p-toluidine and 2,4-dibromotoluene. The comparison focuses on key performance indicators such as overall yield, number of synthetic steps, and reaction conditions.
Primary Synthetic Route: Regioselective Cross-Coupling of this compound
The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling highly regioselective cross-coupling reactions at the 4-position while leaving the 2-position available for subsequent transformations.[1] This feature is particularly advantageous for the construction of complex, unsymmetrical molecules.
Data Presentation:
| Reaction Type | Coupling Partner | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-4-phenyl-1-methylbenzene | 92 | [1] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-Bromo-4-(4-methoxyphenyl)-1-methylbenzene | 89 | [1] |
| Suzuki-Miyaura | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-4-(4-(trifluoromethyl)phenyl)-1-methylbenzene | 85 | [1] |
| Sonogashira | Phenylacetylene | 2-Bromo-4-(phenylethynyl)-1-methylbenzene | 88 | [1] |
| Sonogashira | 1-Hexyne | 2-Bromo-4-(hex-1-yn-1-yl)-1-methylbenzene | 85 | [1] |
Experimental Protocols:
General Procedure for Regioselective Suzuki-Miyaura Coupling:
To a flame-dried Schlenk flask are added this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq). The flask is evacuated and backfilled with argon three times. Degassed toluene and water (4:1 v/v) are then added. The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Regioselective Sonogashira Coupling:
In a flame-dried Schlenk flask, this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) are combined. The flask is evacuated and backfilled with argon. Anhydrous, degassed THF and triethylamine (2.0 eq) are added, followed by the dropwise addition of the terminal alkyne (1.1 eq). The reaction is stirred at room temperature for 6-8 hours. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.[1]
Mandatory Visualization:
Caption: Synthetic utility of this compound.
Alternative Synthetic Route 1: Multi-step Synthesis from p-Toluidine
This route offers an alternative approach starting from the readily available and inexpensive p-toluidine. The synthesis involves a four-step sequence to generate the key intermediate, this compound, which can then be utilized in cross-coupling reactions.
Data Presentation:
| Step | Reaction | Reagents | Product | Yield (%) | Reference |
| 1 | Acetylation | Acetic anhydride | p-Acetotoluidide | ~95 | [2] |
| 2 | Bromination | Bromine, Acetic acid | 3-Bromo-4-acetaminotoluene | 79 | [1][2] |
| 3 | Hydrolysis | HCl, Ethanol | 3-Bromo-4-aminotoluene | 60-67 (from p-toluidine) | [2] |
| 4 | Sandmeyer Iodination | NaNO₂, H₂SO₄, KI | This compound | ~70 (estimated) | [3] |
| 5a | Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-4-phenyl-1-methylbenzene | ~92 (from this compound) | [1] |
| 5b | Sonogashira | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)-1-methylbenzene | ~88 (from this compound) | [1] |
Experimental Protocols:
Step 1-3: Synthesis of 3-Bromo-4-aminotoluene from p-Toluidine:
p-Toluidine (1.0 eq) is refluxed with acetic anhydride (1.1 eq) to yield p-acetotoluidide. The crude acetanilide is then dissolved in glacial acetic acid, and a solution of bromine (1.0 eq) in acetic acid is added dropwise while maintaining the temperature below 20 °C. The resulting 3-bromo-4-acetaminotoluene is isolated by precipitation in water. The bromo-acetanilide is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid. Neutralization with a base affords 3-bromo-4-aminotoluene.[2]
Step 4: Sandmeyer Iodination of 3-Bromo-4-aminotoluene:
3-Bromo-4-aminotoluene (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added slowly to form the diazonium salt. This solution is then added to a solution of potassium iodide (1.2 eq) in water. The reaction mixture is gently warmed to room temperature and then heated to 60 °C to ensure complete decomposition of the diazonium salt. The product, this compound, is isolated by extraction and purified by distillation or chromatography.[3]
Step 5a & 5b: Cross-Coupling Reactions:
The this compound obtained from the Sandmeyer reaction can then be used in Suzuki-Miyaura or Sonogashira couplings as described in the primary synthetic route.
Mandatory Visualization:
Caption: Multi-step synthesis from p-toluidine.
Alternative Synthetic Route 2: Regioselective Cross-Coupling of 2,4-Dibromotoluene
This approach utilizes the commercially available 2,4-dibromotoluene and relies on achieving regioselectivity in the cross-coupling reaction. The reactivity difference between the two C-Br bonds is less pronounced than that between a C-I and a C-Br bond, making regioselectivity more challenging to control. However, with careful selection of catalyst, ligand, and reaction conditions, selective coupling at the more reactive 4-position can be achieved.
Data Presentation:
| Reaction Type | Coupling Partner | Product | Selectivity (4-substituted:2-substituted) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-4-phenyl-1-methylbenzene | ~10:1 | ~70-80 | [4][5] |
| Sonogashira | Phenylacetylene | 2-Bromo-4-(phenylethynyl)-1-methylbenzene | Moderate to good | ~60-75 | [6] |
Note: Yields and selectivities are highly dependent on the specific catalyst system and reaction conditions employed.
Experimental Protocols:
General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromotoluene:
In a Schlenk tube, 2,4-dibromotoluene (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined. The tube is evacuated and backfilled with argon. A degassed solvent system (e.g., dioxane/water or toluene/water) is added. The reaction is heated to 80-100 °C for 12-24 hours. After workup, the product mixture is carefully analyzed to determine the isomeric ratio, and the desired 4-substituted product is isolated by chromatography.[4][5]
General Procedure for Regioselective Sonogashira Coupling of 2,4-Dibromotoluene:
2,4-Dibromotoluene (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a degassed solvent such as THF or DMF. The terminal alkyne (1.0-1.2 eq) is added, and the reaction is stirred at a controlled temperature (e.g., room temperature to 60 °C). The progress of the reaction and the regioselectivity are monitored by GC-MS or NMR. The desired product is isolated via chromatographic purification.[6]
Mandatory Visualization:
Caption: Regioselective coupling of 2,4-dibromotoluene.
Comparison and Conclusion
| Feature | Route 1 (this compound) | Route 2 (from p-Toluidine) | Route 3 (from 2,4-Dibromotoluene) |
| Starting Material | This compound | p-Toluidine | 2,4-Dibromotoluene |
| Number of Steps | 1 (for cross-coupling) | 5+ | 1 (for cross-coupling) |
| Overall Yield | High (85-92%) | Moderate (likely 30-40% over 5 steps) | Moderate (60-80%) |
| Regioselectivity | Excellent | Not applicable (pre-functionalized) | Moderate to Good (highly condition dependent) |
| Purification | Generally straightforward | Multiple purifications required | Can be challenging due to isomers |
| Cost-Effectiveness | Higher cost of starting material | Lower cost of starting material, but more reagents and steps | Moderate cost of starting material |
The choice of synthetic route for accessing 2-bromo-4-substituted-1-methylbenzene derivatives depends on the specific priorities of the researcher.
-
Route 1 , utilizing This compound , is the most direct and highest-yielding approach for the final cross-coupling step. Its excellent regioselectivity simplifies purification and makes it the preferred method when the starting material is readily available and cost is not the primary concern.
-
Route 2 , starting from p-toluidine , is a viable alternative when the primary starting material is unavailable or cost is a major factor. However, this multi-step synthesis results in a significantly lower overall yield and requires more extensive purification, increasing time and solvent consumption.
-
Route 3 , employing 2,4-dibromotoluene , presents a shorter alternative to the p-toluidine route but is hampered by challenges in controlling regioselectivity. Achieving a high ratio of the desired 4-substituted product often requires careful optimization of reaction conditions and may result in difficult-to-separate isomeric byproducts, impacting the final isolated yield.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-iodo-1-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate environmental and health risks.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All handling and disposal preparation should be conducted in a well-ventilated chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds like this compound must be collected separately from non-halogenated waste streams.
Key Segregation Steps:
-
Designated Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be explicitly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, secure area away from incompatible materials.
Disposal Methodology: High-Temperature Incineration
The primary and recommended method for the disposal of halogenated aromatic compounds is high-temperature incineration.[2][3][4][5] This process ensures the complete destruction of the compound, converting it into less harmful substances. This must be carried out by a licensed hazardous waste disposal facility.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 982°C to 1204°C (1800°F to 2200°F)[5] | Ensures complete thermal decomposition of the halogenated aromatic structure. For waste with over 1% halogenated organic substances, a temperature of at least 1100°C is required.[4] |
| Residence Time | 0.75 to 2.0 seconds[2][5] | Sufficient time for the complete combustion of the waste material. |
| Destruction Efficiency | > 99.99%[5] | High efficiency is necessary to prevent the release of harmful organic compounds into the atmosphere. |
| Post-Combustion Treatment | Acid Gas Scrubber | Neutralizes acidic byproducts such as hydrogen bromide (HBr) and hydrogen iodide (HI) that are formed during the combustion of halogenated compounds.[2] |
Important Note: It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to ensure compliance with all local, state, and federal regulations. Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Experimental Protocol: Waste Preparation for Disposal
While chemical neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous reactions and byproducts, the following protocol outlines the necessary steps for preparing the waste for collection by a licensed disposal service.
-
Quantify Waste: Accurately determine the quantity (volume or mass) of the this compound waste.
-
Container Selection: Select a robust, leak-proof container made of a material compatible with the chemical. The original container is often a suitable choice.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Documentation: Complete any required institutional hazardous waste pickup forms, providing all necessary information about the waste stream.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area until it is collected by the hazardous waste management provider.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. zeeco.com [zeeco.com]
Personal protective equipment for handling 2-Bromo-4-iodo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to prevent exposure.[1]
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The following table summarizes the recommended PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times in the laboratory. For operations with a risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Viton® gloves are recommended. Given the lack of specific breakthrough time data for this compound, double gloving is advised for extended handling. Gloves should be changed immediately if contamination is suspected.[2][3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. For larger quantities or situations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area | All handling should be performed inside a certified chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Glove Selection Considerations:
| Glove Material | General Recommendation for Halogenated Aromatics |
| Nitrile | Good for incidental splash contact. Not recommended for prolonged immersion.[4][5] |
| Viton® | Excellent resistance to aromatic hydrocarbons. Recommended for extended handling.[6][7] |
| Butyl Rubber | Poor resistance to aromatic hydrocarbons and halogenated solvents.[3] |
| Natural Rubber (Latex) | Not generally recommended for protection against organic solvents. |
2. Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A diagram illustrating the safe handling workflow for this compound.
3. Experimental Protocol: Weighing and Solution Preparation
This protocol provides a step-by-step guide for safely weighing and preparing a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Beaker or flask
-
Spatula
-
Magnetic stir bar and stir plate (if needed)
-
Wash bottle with appropriate solvent for decontamination
-
Waste container for halogenated organic waste
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as detailed in the PPE table.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat or appropriate glassware.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and securely close the primary container of the chemical.
-
-
Solution Preparation:
-
Place the weighed this compound into the desired beaker or flask.
-
Slowly add the desired solvent to the vessel.
-
If necessary, use a magnetic stir bar and stir plate to aid in dissolution.
-
-
Cleanup:
-
Rinse the spatula and any other contaminated reusable equipment with a small amount of a suitable solvent (e.g., acetone) inside the fume hood.[2]
-
Collect the solvent rinsate in a designated container for halogenated waste.[2]
-
Wipe down the work surface inside the fume hood with a cloth dampened with a suitable solvent. Dispose of the cloth in the solid hazardous waste container.
-
-
PPE Removal:
-
Remove gloves first, turning them inside out as you do so.
-
Remove your lab coat.
-
Remove your eye protection.
-
Wash your hands thoroughly with soap and water.
-
4. Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Containers: Use a designated, properly labeled, and sealed container for liquid and solid waste.
-
Institutional Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Do not dispose of this chemical down the drain or in the regular trash.[9][10]
References
- 1. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. This compound | 26670-89-3 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
